cGAS-IN-1
Description
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Properties
Molecular Formula |
C18H19NO8 |
|---|---|
Molecular Weight |
377.3 g/mol |
IUPAC Name |
2-[carboxymethyl-[3-(7-methoxy-4-methyl-2-oxochromen-3-yl)propanoyl]amino]acetic acid |
InChI |
InChI=1S/C18H19NO8/c1-10-12-4-3-11(26-2)7-14(12)27-18(25)13(10)5-6-15(20)19(8-16(21)22)9-17(23)24/h3-4,7H,5-6,8-9H2,1-2H3,(H,21,22)(H,23,24) |
InChI Key |
RMQTZPUNTDZXLX-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide to the Discovery and Synthesis of cGAS-IN-1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the discovery, synthesis, and characterization of cGAS-IN-1, a flavonoid-based inhibitor of cyclic GMP-AMP synthase (cGAS). The information presented is intended for an audience with a technical background in drug discovery and related scientific fields.
Introduction to cGAS and Its Role in Innate Immunity
Cyclic GMP-AMP synthase (cGAS) is a crucial cytosolic DNA sensor that plays a central role in the innate immune system. Upon detecting the presence of double-stranded DNA (dsDNA) in the cytoplasm—a hallmark of viral or bacterial infection, as well as cellular damage—cGAS catalyzes the synthesis of the second messenger molecule, cyclic GMP-AMP (cGAMP). cGAMP then binds to and activates the stimulator of interferon genes (STING), triggering a signaling cascade that culminates in the production of type I interferons and other pro-inflammatory cytokines. While this pathway is essential for host defense, its aberrant activation due to the presence of self-DNA can lead to autoimmune and inflammatory diseases. Consequently, the development of cGAS inhibitors is a promising therapeutic strategy for these conditions.
Discovery of this compound (Compound C20)
This compound, also identified as compound C20, was discovered through a multi-step process that combined the screening of natural products with computational methods. The discovery workflow began with the screening of an in-house library of natural flavonoids to identify compounds with inhibitory activity against cGAS.
This initial screening led to the identification of two lead flavonoid compounds, baicalein (B1667712) and baicalin (B1667713), which demonstrated inhibitory effects on cGAS. To further explore the potential of flavonoids as cGAS inhibitors and to identify more potent compounds, a virtual screening was performed. This computational approach utilized the crystal structures of baicalein and baicalin in complex with human cGAS to inform the search for novel inhibitors with similar structural features. From this virtual screening, compound C20, a distinct flavonoid, was identified as a promising candidate.[1][2]
References
In-Depth Technical Guide: The Mechanism of cGAS-IN-1 (G140) in the Inhibition of cGAMP Synthesis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic double-stranded DNA (dsDNA) as a danger signal. Aberrant activation of this pathway is implicated in the pathogenesis of various autoimmune and inflammatory diseases, making cGAS a prime therapeutic target. cGAS-IN-1, also known as G140, is a potent and selective small-molecule inhibitor of human cGAS. This technical guide delineates the core mechanism by which this compound inhibits the synthesis of the second messenger cyclic GMP-AMP (cGAMP), presenting quantitative data, detailed experimental protocols, and visual diagrams of the involved pathways and mechanisms.
The cGAS-STING Signaling Pathway and the Role of this compound
The cGAS-STING signaling cascade is initiated upon the detection of cytosolic dsDNA, a hallmark of pathogen infection or cellular damage. Upon binding to dsDNA, cGAS undergoes a conformational change and catalyzes the synthesis of cGAMP from ATP and GTP.[1][2] cGAMP then acts as a second messenger, binding to and activating the STING protein located on the endoplasmic reticulum. This activation leads to a downstream signaling cascade, culminating in the production of type I interferons and other pro-inflammatory cytokines.[3][4]
This compound (G140) is a small-molecule inhibitor that specifically targets human cGAS, thereby preventing the synthesis of cGAMP and abrogating the downstream inflammatory response.[3][5]
Core Mechanism of Action: Competitive Inhibition of the cGAS Active Site
The primary mechanism by which this compound inhibits cGAMP synthesis is through competitive binding to the catalytic active site of human cGAS.[6] This active site is responsible for binding the substrates ATP and GTP. While a co-crystal structure of this compound with human cGAS is not publicly available, the binding mode has been elucidated through the co-crystal structures of the closely related analogs, G108 and G150.[7][8] These structures reveal that this compound occupies the catalytic pocket, thereby physically blocking the entry of ATP and GTP and preventing the synthesis of cGAMP.[6][7]
Further mechanistic studies have characterized the G-chemotype inhibitors, including this compound, as having a mixed mode of inhibition. They are ATP-uncompetitive and GTP-competitive.[9] This indicates that these inhibitors bind to the cGAS-ATP complex but compete with GTP for binding to the active site, contributing to their potent and specific inhibition of human cGAS.[9]
Quantitative Data on Inhibitory Potency
This compound demonstrates high potency against human cGAS with significant selectivity over its murine counterpart. The inhibitory activity has been quantified through both biochemical and cellular assays.
| Assay Type | Target/Cell Line | IC50 Value | Reference |
| Biochemical Assay | Human cGAS (h-cGAS) | 14.0 nM | [10][11] |
| Biochemical Assay | Mouse cGAS (m-cGAS) | 442 nM | [10][11] |
| Cellular Assay (IFNB1 mRNA) | Human THP-1 Monocytes | 1.70 µM | [10][12] |
| Cellular Assay (CXCL10 mRNA) | Human THP-1 Monocytes | 1.70 µM | [12] |
| Cellular Assay (IFNB1 mRNA) | Human Primary Macrophages | ≤ 1 µM | [12] |
| Cellular Assay (NF-κB Reporter) | Human THP-1 Dual Cells | 1.36 µM | [12] |
| Cell Viability (LD50) | Human THP-1 Cells | >100 µM | [11][13] |
Detailed Experimental Protocols
Biochemical cGAS Enzymatic Activity Assay
This in vitro assay directly measures the ability of this compound to inhibit cGAMP synthesis by recombinant cGAS.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified cGAS.
Materials:
-
Recombinant human or mouse cGAS protein
-
This compound (G140)
-
dsDNA (e.g., Herring Testes DNA)
-
ATP and GTP
-
Reaction Buffer (e.g., 80 mM Tris-HCl, pH 7.5, 200 mM NaCl, 20 µM ZnCl2, 20 mM MgCl2)
-
EDTA (for quenching the reaction)
-
96-well assay plates
-
Detection System: RapidFire high-throughput mass spectrometry system or ATP-coupled luminescence assay kit.
Protocol Outline:
-
Enzyme and DNA Preparation: Prepare a master mix of recombinant cGAS and dsDNA in the reaction buffer.
-
Inhibitor Preparation: Prepare a serial dilution of this compound in the reaction buffer.
-
Assay Plate Setup: Add the cGAS/dsDNA master mix to each well of the 96-well plate. Then, add the serially diluted this compound or vehicle control to the respective wells.
-
Enzymatic Reaction Initiation: Initiate the reaction by adding a master mix of ATP and GTP to all wells.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 2 hours).[6]
-
Reaction Quenching: Stop the reaction by adding EDTA to each well.
-
cGAMP Quantification:
-
Mass Spectrometry: Quantify the amount of cGAMP produced using a RapidFire high-throughput mass spectrometry system.[6]
-
Luminescence Assay: If using an ATP-depletion assay, measure the remaining ATP levels using a luminescence-based kit according to the manufacturer's instructions.
-
-
Data Analysis: Normalize the data to the vehicle control (100% activity) and no-enzyme control (0% activity). Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit a dose-response curve to determine the IC50 value.
Cellular dsDNA-Induced Interferon Assay
This cell-based assay assesses the ability of this compound to penetrate cells and inhibit the cGAS-STING pathway in a physiological context.
Objective: To determine the cellular IC50 of this compound by measuring the inhibition of dsDNA-induced interferon gene expression.
Materials:
-
Human monocytic cell line (e.g., THP-1) or primary human macrophages
-
This compound (G140)
-
dsDNA (e.g., Herring Testes DNA)
-
Transfection reagent (e.g., Lipofectamine)
-
Cell culture medium and supplements
-
Reagents for RNA extraction and quantitative real-time PCR (qRT-PCR)
-
Primers for IFNB1, CXCL10, and a housekeeping gene (e.g., GAPDH)
Protocol Outline:
-
Cell Seeding: Plate the cells in a suitable multi-well format and allow them to adhere or stabilize.
-
Inhibitor Pre-incubation: Treat the cells with a serial dilution of this compound for a specified time (e.g., 2 hours).[3]
-
dsDNA Transfection: Transfect dsDNA into the cells using a suitable transfection reagent to activate the cGAS pathway.[3]
-
Incubation: Incubate the cells for a period sufficient to induce interferon gene expression (e.g., 6 hours).[3]
-
RNA Extraction and qRT-PCR:
-
Lyse the cells and extract total RNA.
-
Perform reverse transcription to synthesize cDNA.
-
Quantify the mRNA levels of IFNB1, CXCL10, and the housekeeping gene using qRT-PCR.
-
-
Data Analysis: Normalize the expression of the target genes to the housekeeping gene. Calculate the percentage of inhibition for each this compound concentration relative to the dsDNA-stimulated control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit a dose-response curve to determine the cellular IC50 value.
Specificity of this compound
A key attribute of an effective inhibitor is its specificity. This compound has been shown to be highly selective for cGAS. In cellular assays, this compound effectively blocks interferon production induced by dsDNA (a cGAS ligand). However, it does not inhibit signaling triggered by the direct addition of cGAMP (a STING agonist) or by hairpin RNA (a RIG-I ligand).[12] This demonstrates that this compound's inhibitory action is specific to cGAS and does not affect downstream components of the pathway, such as STING, or parallel innate immune sensing pathways.
Conclusion
This compound (G140) is a potent and selective inhibitor of human cGAS that functions through competitive inhibition of the enzyme's active site, thereby preventing the synthesis of the second messenger cGAMP. Its high potency, cellular activity, and specificity make it an invaluable tool for researchers studying the cGAS-STING pathway and a promising lead compound for the development of therapeutics for autoimmune and inflammatory diseases. The detailed experimental protocols provided in this guide offer a robust framework for the characterization of this compound and other novel cGAS inhibitors.
References
- 1. Discovery and characterization of a novel cGAS covalent inhibitor for the treatment of inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure of the human cGAS–DNA complex reveals enhanced control of immune surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Regulation and inhibition of the DNA sensor cGAS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. invivogen.com [invivogen.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. regenhealthsolutions.info [regenhealthsolutions.info]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Development of human cGAS-specific small-molecule inhibitors for repression of dsDNA-triggered interferon expression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
An In-depth Technical Guide on the Role of Cytosolic DNA Sensing in Innate Immunity
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The innate immune system's ability to detect microbial invasions and cellular damage is fundamental to host defense. A critical aspect of this surveillance is the recognition of DNA present in the cytoplasm, a cellular compartment where it is normally absent. This mislocalization of DNA serves as a potent danger signal, triggering robust inflammatory and antiviral responses. This guide provides a comprehensive overview of the primary cytosolic DNA sensing pathways, including the cGAS-STING and AIM2 inflammasome systems. It details their molecular mechanisms, presents key quantitative data, outlines experimental protocols for their study, and explores their therapeutic implications in diseases ranging from infections and autoimmune disorders to cancer.
Core Mechanisms of Cytosolic DNA Detection
The presence of double-stranded DNA (dsDNA) in the cytosol, whether from invading pathogens or damaged host cells, initiates distinct signaling cascades.[1] The two most well-characterized pathways are the cGAS-STING pathway, which leads to the production of type I interferons (IFNs), and the AIM2 inflammasome pathway, which results in pro-inflammatory cytokine release and pyroptotic cell death.
The cGAS-STING Pathway: The Sentinel of Antiviral Defense
The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a central component of the innate immune response to cytosolic DNA.[1]
Mechanism of Action:
-
DNA Recognition by cGAS: The enzyme cGAS is the primary sensor that directly binds to cytosolic dsDNA. This binding is sequence-independent and triggers a conformational change in cGAS, activating its enzymatic function.[1][2]
-
cGAMP Synthesis: Activated cGAS catalyzes the synthesis of a second messenger, cyclic GMP-AMP (2’3’-cGAMP), from ATP and GTP.[3][4]
-
STING Activation: 2’3’-cGAMP binds to the STING protein, which resides on the endoplasmic reticulum (ER). This binding induces a significant conformational change in STING, causing it to dimerize and translocate from the ER to the Golgi apparatus.[1][3]
-
TBK1 and IRF3 Recruitment and Phosphorylation: The activated STING dimer serves as a scaffold to recruit and activate the TANK-binding kinase 1 (TBK1).[1] TBK1 then phosphorylates both STING and the transcription factor interferon regulatory factor 3 (IRF3).[1][3]
-
Nuclear Translocation and Gene Expression: Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of genes encoding type I interferons (e.g., IFN-α and IFN-β) and other inflammatory cytokines.[2][3]
References
- 1. benchchem.com [benchchem.com]
- 2. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]
- 3. Current understanding of the cGAS-STING signaling pathway: Structure, regulatory mechanisms, and related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytosolic DNA sensing by cGAS: regulation, function, and human diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
A Deep Dive into the Structural Biology of cGAS and its Inhibition by cGAS-IN-1
The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a cornerstone of the innate immune system, acting as a primary surveillance mechanism for cytosolic DNA, a hallmark of microbial infections and cellular damage.[1] The central player in this pathway, cGAS, detects the presence of double-stranded DNA (dsDNA) in the cytoplasm and, upon activation, catalyzes the synthesis of the second messenger 2’3’-cyclic GMP-AMP (cGAMP).[2] This cGAMP molecule then activates STING, initiating a signaling cascade that culminates in the production of type I interferons and other pro-inflammatory cytokines, mounting an effective immune response.[1][3]
Given its critical role, aberrant activation of the cGAS-STING pathway by self-DNA is implicated in the pathogenesis of various autoimmune and inflammatory diseases.[4] This has spurred significant interest in the development of small molecule inhibitors targeting cGAS as a potential therapeutic strategy.[4] This technical guide provides an in-depth exploration of the structural biology of the cGAS complex, its activation mechanism, and the inhibitory action of compounds like cGAS-IN-1, tailored for researchers, scientists, and drug development professionals.
The Architectural Landscape of cGAS Activation and Inhibition
The function of cGAS is intricately linked to its structure and the dynamic conformational changes it undergoes. Human cGAS is composed of a largely unstructured N-terminal domain and a highly conserved C-terminal catalytic domain.[5] The catalytic domain itself features a nucleotidyl transferase core and a unique zinc-ribbon motif that is crucial for DNA binding and subsequent immune activation.[5][6]
Activation of cGAS is not a simple binding event but a highly regulated process dependent on the length of the detected dsDNA.[7] Human cGAS preferentially responds to longer dsDNA fragments (greater than 45 base pairs), a mechanism that helps discriminate between pathogenic DNA and shorter fragments of self-DNA.[7][8] Upon binding to dsDNA, cGAS undergoes significant conformational changes, leading to the formation of a 2:2 protein-DNA complex.[2][8][9] This oligomerization is essential for creating a competent active site and initiating the synthesis of 2’3’-cGAMP from ATP and GTP.[2][9]
To prevent spurious activation by the host's own nuclear DNA, cGAS is subject to autoinhibition. Cryo-electron microscopy studies have revealed that cGAS can bind to nucleosomes, the fundamental units of chromatin.[10][11][12] This interaction, mediated by the acidic patch of the histone H2A-H2B dimer, effectively sequesters cGAS and blocks its DNA-binding sites, thus preventing an autoimmune response to self-DNA.[10][12][13]
Pharmacological Modulation of cGAS Activity
The development of cGAS inhibitors is a promising avenue for treating autoimmune and inflammatory conditions driven by the aberrant activation of this pathway. A number of small molecules have been identified that can potently and selectively inhibit cGAS activity.
| Inhibitor | Target Species | IC50 (µM) | Notes |
| This compound | Human cGAS | 2.28 | A flavonoid compound.[14] |
| Mouse cGAS | 1.44 | ||
| cGAS-IN-2 | Human cGAS | 0.01512 | A potent inhibitor.[14] |
| cGAS-IN-4 | Human cGAS | 0.032 | Orally active.[14] |
| Mouse cGAS | 0.0058 | ||
| Cladophorol A | cGAS | 0.37 | Binds to the conserved adenosine (B11128) nucleotide binding site.[14] |
| XQ2B | cGAS | - | Impedes protein-DNA interactions and phase separation.[14] |
| RU.521 | Mouse & Human cGAS | ~5 | Binds at the cGAS active site.[15][16] |
| G150 | cGAS | 0.082 | A potent inhibitor. |
| CU-76 | cGAS | 0.53 | A positive control inhibitor. |
Visualizing the cGAS-STING Signaling Cascade
The sequence of events from cytosolic DNA detection to the induction of an immune response can be visualized as a signaling pathway.
Caption: The cGAS-STING signaling pathway from cytosolic DNA sensing to gene expression.
Experimental Methodologies
In Vitro cGAS Activity Assay for Inhibitor Screening
A key experimental procedure for identifying and characterizing cGAS inhibitors is the in vitro activity assay, which measures the production of 2'3'-cGAMP.
1. Reagents and Materials:
-
Recombinant human cGAS protein
-
Double-stranded DNA (e.g., 45 bp interferon stimulatory DNA - ISD)
-
ATP and GTP substrates
-
Test inhibitor compounds (e.g., this compound)
-
Reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Stop solution (e.g., EDTA)
-
Detection system for 2'3'-cGAMP (e.g., competitive ELISA, RNA-based fluorescent biosensor)[17][18]
2. Protocol:
-
Reaction Setup: In a microplate, combine the reaction buffer, recombinant cGAS enzyme, and the test inhibitor at various concentrations.
-
Initiation: Start the reaction by adding a mixture of ATP, GTP, and dsDNA.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).[17]
-
Termination: Stop the reaction by adding the stop solution.
-
Detection: Quantify the amount of 2'3'-cGAMP produced using a suitable detection method.
-
Data Analysis: Plot the percentage of cGAS activity against the inhibitor concentration to determine the IC50 value.
Workflow for cGAS Inhibitor Screening
The process of screening for novel cGAS inhibitors can be streamlined into a logical workflow.
Caption: A typical workflow for the discovery and development of cGAS inhibitors.
General Protocol for Structural Determination of a cGAS-Inhibitor Complex via X-ray Crystallography
Determining the high-resolution structure of cGAS in complex with an inhibitor is crucial for understanding the mechanism of action and for structure-based drug design.
1. Protein Expression and Purification:
-
Clone, express, and purify a soluble, crystallizable fragment of human cGAS (e.g., the catalytic domain).
2. Crystallization:
-
Screen for crystallization conditions of the purified cGAS protein in the presence of the inhibitor using techniques like sitting-drop or hanging-drop vapor diffusion.
-
Optimize the initial crystallization hits to obtain diffraction-quality crystals.
3. Data Collection:
-
Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.
4. Structure Determination and Refinement:
-
Process the diffraction data and determine the structure using molecular replacement with a known cGAS structure as a search model.
-
Build the inhibitor into the electron density map and refine the model to high resolution.
5. Structural Analysis:
-
Analyze the binding pose of the inhibitor in the cGAS active site and identify key molecular interactions.
This comprehensive overview of the structural biology of cGAS and its inhibitors, complete with quantitative data, signaling pathways, and experimental workflows, serves as a valuable resource for professionals in the field of immunology and drug discovery. The continued exploration of cGAS structure and function will undoubtedly pave the way for novel therapeutics for a range of inflammatory and autoimmune diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. The Mechanism of Double-stranded DNA Sensing through the cGAS-STING Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Molecular evolutionary and structural analysis of the cytosolic DNA sensor cGAS and STING - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure of human cGAS reveals a conserved family of second-messenger enzymes in innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of cGAS Activity and Downstream Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure of the human cGAS–DNA complex reveals enhanced control of immune surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Cytosolic DNA Sensor cGAS Forms An Oligomeric Complex with DNA and Undergoes Switch-like Conformational Changes in the Activation Loop - PMC [pmc.ncbi.nlm.nih.gov]
- 10. EMDB-11601: CryoEM Structure of cGAS Nucleosome complex - Yorodumi [pdbj.org]
- 11. Cathy Spangler uses cryo-EM to determine structure of cGAS | Molecular and Cellular Biophysics Program [biophysics.unc.edu]
- 12. Structural basis for nucleosome-mediated inhibition of cGAS activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemsysbio.stanford.edu [chemsysbio.stanford.edu]
- 14. CGAS (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 15. Pharmacological Activation of cGAS for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The cGAS-cGAMP-STING Pathway: A Molecular Link Between Immunity and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
- 18. Development of cyclopeptide inhibitors of cGAS targeting protein-DNA interaction and phase separation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Cell-based cGAS Reporter Assay using THP-1 Cells
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for a cell-based reporter assay to screen for inhibitors of the cyclic GMP-AMP synthase (cGAS) using THP-1 reporter cells. This assay is crucial for the discovery and characterization of novel therapeutics targeting the cGAS-STING pathway, which is implicated in various autoimmune and inflammatory diseases.
Introduction
The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a critical component of the innate immune system responsible for detecting cytosolic double-stranded DNA (dsDNA), a danger signal associated with viral infections and cellular damage.[1][2] Upon binding to dsDNA, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP).[1][2][3] cGAMP then binds to and activates STING, an endoplasmic reticulum-resident protein.[3][4][5] This activation leads to the recruitment and phosphorylation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3).[2][3][4] Phosphorylated IRF3 dimerizes, translocates to the nucleus, and induces the expression of type I interferons (IFN-I) and other inflammatory cytokines by binding to Interferon-Stimulated Response Elements (ISRE) in gene promoters.[2][3][6]
THP-1, a human monocytic cell line, naturally expresses all the components of the cGAS-STING pathway and is a widely used model for studying this signaling cascade.[7][8] THP-1 reporter cell lines have been engineered to express a reporter gene, such as firefly luciferase, under the control of an ISRE promoter.[3][6] This allows for a quantitative and high-throughput method to measure the activation of the cGAS-STING pathway. Inhibition of cGAS will lead to a decrease in cGAMP production and a subsequent reduction in reporter gene expression.
Signaling Pathway
The diagram below illustrates the cGAS-STING signaling pathway leading to the expression of type I interferons.
Caption: The cGAS-STING signaling cascade.
Experimental Workflow
The following diagram outlines the general workflow for the this compound reporter assay using THP-1 cells.
Caption: Experimental workflow for the cGAS inhibitor assay.
Materials and Reagents
| Reagent | Recommended Supplier | Catalog Number (Example) |
| IRF Reporter (Luc) – THP-1 Cell Line | BPS Bioscience | 79858 |
| THP1-Dual™ KO-cGAS Cells (for control) | InvivoGen | thp-dgkocgas |
| RPMI 1640 Medium | ATCC | 30-2001 |
| Fetal Bovine Serum (FBS), Heat-Inactivated | Gibco | 10082147 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| Puromycin | InvivoGen | ant-pr-1 |
| Herring Testes DNA (HT-DNA) | Sigma-Aldrich | D6898 |
| ONE-Step Luciferase Assay System | BPS Bioscience | 60690 |
| 96-well white clear-bottom microplates | Corning | 3610 |
Cell Culture Protocol
-
Thawing Cells:
-
Thaw the vial of frozen THP-1 reporter cells rapidly in a 37°C water bath.
-
Transfer the cells to a sterile 15 mL conical tube containing 9 mL of pre-warmed Thaw Medium (RPMI 1640 + 10% FBS + 1% Penicillin-Streptomycin).
-
Centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 5 mL of Thaw Medium and transfer to a T25 flask.
-
Incubate at 37°C with 5% CO2.
-
-
Cell Maintenance:
This compound Reporter Assay Protocol
-
Cell Seeding:
-
On the day of the assay, resuspend the THP-1 reporter cells in Assay Medium (RPMI 1640 + 1% Penicillin-Streptomycin).
-
Seed the cells into a white clear-bottom 96-well plate at a density of approximately 40,000 cells per well in a volume of 75 µL.[6]
-
Include wells for cell-free controls (medium only) to determine background luminescence.
-
-
Inhibitor Treatment:
-
Prepare a serial dilution of this compound in Assay Medium at 4-fold the final desired concentration.
-
Add 25 µL of the diluted inhibitor to the appropriate wells.
-
For control wells (no inhibitor), add 25 µL of Assay Medium.
-
Incubate the plate at 37°C with 5% CO2 for 1 hour.[6]
-
-
Stimulation:
-
Prepare the dsDNA stimulant (e.g., HT-DNA) in Assay Medium. The optimal concentration should be determined empirically but is often in the range of 1-5 µg/mL.
-
Add the dsDNA stimulant to the wells containing the inhibitor and the positive control wells (no inhibitor).
-
For unstimulated control wells, add Assay Medium.
-
The final volume in each well should be 100 µL.
-
Incubate the plate at 37°C with 5% CO2 for 24 hours.[6]
-
-
Luminescence Detection:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Prepare the ONE-Step™ Luciferase Assay reagent according to the manufacturer's instructions.
-
Add 100 µL of the luciferase reagent to each well.[6]
-
Rock the plate at room temperature for approximately 15-30 minutes to ensure cell lysis and signal stabilization.[6]
-
Measure the luminescence using a luminometer.
-
Data Analysis
-
Background Subtraction: Subtract the average luminescence from the cell-free control wells from all other readings.
-
Fold Induction: Calculate the fold induction of the luciferase signal for each condition by dividing the background-subtracted luminescence of the treated wells by the average background-subtracted luminescence of the unstimulated control wells.
-
IC50 Determination: To determine the half-maximal inhibitory concentration (IC50) of this compound, plot the percentage of inhibition against the logarithm of the inhibitor concentration. The percentage of inhibition can be calculated as follows:
% Inhibition = 100 * (1 - (Signal with Inhibitor / Signal without Inhibitor))
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to fit the data and calculate the IC50 value.
Example Data with Known cGAS Inhibitors
The following table summarizes the inhibitory activity of known cGAS inhibitors in THP-1 cells, which can be used as a reference for expected results.
| Inhibitor | Cell Type | Stimulant | Endpoint Measured | Cellular IC50 | Reference |
| G150 | THP-1 | dsDNA | IFNB1 mRNA | 1.96 µM | [9] |
| G108 | THP-1 | dsDNA | IFNB1 mRNA | > 25 µM | [9] |
| G140 | THP-1 | dsDNA | IFNB1 mRNA | 10.5 µM | [9] |
| RU.521 | THP-1 | HT-DNA | IFNB1 mRNA | ~0.8 µM (effective concentration) | [10] |
Troubleshooting
| Issue | Possible Cause | Solution |
| High background luminescence | - Contamination of reagents or cells- High cell density | - Use fresh, sterile reagents- Optimize cell seeding density |
| Low signal-to-background ratio | - Low reporter gene expression- Inefficient cell lysis- Suboptimal stimulant concentration | - Ensure the use of a high-quality reporter cell line- Increase incubation time with luciferase reagent- Titrate the concentration of the dsDNA stimulant |
| High well-to-well variability | - Inconsistent cell seeding- Pipetting errors | - Ensure a homogenous cell suspension before seeding- Use calibrated pipettes and proper pipetting techniques |
| No inhibition observed | - Inhibitor is inactive or unstable- Inhibitor concentration is too low | - Verify the integrity and activity of the inhibitor- Test a wider range of inhibitor concentrations |
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. youtube.com [youtube.com]
- 5. Global transcriptional changes in response to cGAMP depend on STING in human THP-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. invivogen.com [invivogen.com]
- 8. invivogen.com [invivogen.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for cGAS-IN-1 in Primary Human Macrophages
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating an immune response. Dysregulation of this pathway is implicated in various inflammatory and autoimmune diseases. cGAS-IN-1 is a flavonoid compound that acts as an inhibitor of cGAS, offering a tool for studying the cGAS-STING pathway and as a potential therapeutic agent. These application notes provide detailed protocols for the use of this compound in primary human macrophages.
Mechanism of Action
This compound is a small molecule inhibitor that targets the enzymatic activity of cGAS. Upon binding to cytosolic double-stranded DNA (dsDNA), cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP) from ATP and GTP. cGAMP then binds to and activates STING, which is located on the endoplasmic reticulum. This activation leads to the recruitment of TANK-binding kinase 1 (TBK1), which in turn phosphorylates interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus to induce the transcription of type I interferons, such as IFN-β, and other inflammatory cytokines. This compound inhibits the synthesis of cGAMP by cGAS, thereby blocking the downstream signaling cascade.
Data Presentation
Inhibitor Activity
| Compound | Target | IC50 (Human) | IC50 (Mouse) | Cell Type | Reference |
| This compound | cGAS | 2.28 µM | 1.44 µM | N/A (Biochemical Assay) | [1] |
| G150 | cGAS | 0.62 µM | N/A | Primary Human Macrophages | [2] |
| RU.521 | cGAS | 2.94 µM | 0.11 µM | N/A (Biochemical Assay) | [1] |
Note: IC50 values can vary depending on the specific experimental conditions, including cell type, stimulus concentration, and readout.
Signaling Pathway Diagram
Caption: The cGAS-STING signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Isolation and Culture of Primary Human Macrophages
Materials:
-
Ficoll-Paque PLUS
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Human M-CSF (Macrophage Colony-Stimulating Factor)
-
Human peripheral blood mononuclear cells (PBMCs) or buffy coats
Protocol:
-
Isolate PBMCs from fresh human blood or buffy coats using Ficoll-Paque density gradient centrifugation.
-
Wash the isolated PBMCs twice with sterile PBS.
-
Resuspend the cells in RPMI 1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Plate the cells in tissue culture-treated plates at a desired density.
-
Allow monocytes to adhere for 2-4 hours at 37°C in a 5% CO2 incubator.
-
Gently wash the plates with warm PBS to remove non-adherent cells.
-
Add fresh RPMI 1640 medium containing 10% FBS, 1% Penicillin-Streptomycin, and 50 ng/mL of human M-CSF.
-
Culture the cells for 6-7 days to allow differentiation into macrophages, replacing the medium every 2-3 days.
This compound Inhibition Assay in Primary Human Macrophages
Materials:
-
Primary human macrophages (cultured as described above)
-
This compound (dissolved in DMSO)
-
Herring Testes DNA (HT-DNA) or other dsDNA stimulus
-
Transfection reagent (e.g., Lipofectamine 2000)
-
Opti-MEM I Reduced Serum Medium
-
RNA lysis buffer
-
qRT-PCR reagents
-
ELISA kit for human IFN-β
Experimental Workflow Diagram:
Caption: Workflow for assessing this compound activity in primary human macrophages.
Protocol:
-
Cell Seeding: Seed the differentiated primary human macrophages in 24-well or 48-well plates at a density of 2.5 x 10^5 to 5 x 10^5 cells/well and allow them to adhere overnight.
-
Inhibitor Pre-treatment:
-
Prepare a stock solution of this compound in DMSO. Further dilute the inhibitor to the desired final concentrations in culture medium. The final DMSO concentration should not exceed 0.1% to avoid cytotoxicity.
-
A concentration range of 0.1 µM to 10 µM is a good starting point based on the IC50 of this compound and related inhibitors[1][2].
-
Remove the old medium from the macrophages and add the medium containing this compound or vehicle control (DMSO).
-
Pre-incubate the cells for 1-2 hours at 37°C.
-
-
Stimulation:
-
Prepare the dsDNA (e.g., HT-DNA) and transfection reagent complex in Opti-MEM according to the manufacturer's instructions. A final concentration of 1-2 µg/mL of dsDNA is typically used to stimulate the cGAS pathway.
-
Add the dsDNA complex to the wells containing the macrophages pre-treated with this compound.
-
-
Incubation: Incubate the cells for 6 to 24 hours at 37°C. The optimal incubation time should be determined empirically, but 6 hours is often sufficient for detecting changes in mRNA levels, while 18-24 hours may be better for protein detection by ELISA.
-
Sample Collection:
-
Supernatant: Carefully collect the cell culture supernatant for cytokine analysis by ELISA.
-
Cells: Wash the cells with PBS and then lyse them directly in the well using an appropriate lysis buffer for RNA extraction.
-
-
Readout:
-
qRT-PCR: Isolate total RNA from the cell lysates and perform reverse transcription followed by quantitative PCR to measure the mRNA levels of IFNB1 and other interferon-stimulated genes like CXCL10. Normalize the expression to a housekeeping gene (e.g., GAPDH or ACTB).
-
ELISA: Measure the concentration of IFN-β in the collected supernatants using a commercially available ELISA kit according to the manufacturer's protocol.
-
Troubleshooting
-
High background in unstimulated cells: Ensure macrophages are not overly activated during isolation and differentiation. Use high-quality reagents and sterile techniques.
-
Low signal upon stimulation: Optimize the concentration of dsDNA and the transfection efficiency. Ensure the dsDNA is of good quality.
-
Inhibitor cytotoxicity: Perform a cell viability assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range of this compound for primary human macrophages.
-
Variability between donors: Primary human cells exhibit donor-to-donor variability. It is recommended to use cells from multiple donors to ensure the reproducibility of the results.
Conclusion
These application notes provide a comprehensive guide for utilizing this compound to inhibit the cGAS-STING pathway in primary human macrophages. By following these detailed protocols, researchers can effectively investigate the role of cGAS in various cellular processes and evaluate the therapeutic potential of cGAS inhibitors. The provided diagrams and data tables serve as valuable resources for experimental design and data interpretation.
References
Application Notes and Protocols for cGAS Inhibitors in In Vivo Mouse Models
Disclaimer: No specific cGAS inhibitor with the designation "cGAS-IN-1" has been identified in the public domain. The following application notes and protocols are based on published data for other known cGAS inhibitors that have been evaluated in in vivo mouse models. Researchers should adapt these protocols based on the specific inhibitor, mouse model, and experimental objectives.
Introduction
Cyclic GMP-AMP synthase (cGAS) is a key cytosolic DNA sensor that plays a critical role in the innate immune system. Upon binding to cytosolic double-stranded DNA (dsDNA), cGAS catalyzes the synthesis of the second messenger cyclic GMP-AMP (cGAMP), which in turn activates the STING (stimulator of interferon genes) pathway. This leads to the production of type I interferons and other pro-inflammatory cytokines, initiating an immune response. Dysregulation of the cGAS-STING pathway is implicated in various autoimmune and inflammatory diseases. Therefore, small molecule inhibitors of cGAS are valuable research tools and potential therapeutic agents.
This document provides detailed application notes and protocols for the in vivo use of selected cGAS inhibitors in mouse models, based on available scientific literature.
cGAS Signaling Pathway
The cGAS-STING signaling pathway is a critical component of the innate immune response to cytosolic DNA.
Caption: The cGAS-STING signaling pathway.
Featured cGAS Inhibitors with In Vivo Data
This section details the available in vivo data for specific cGAS inhibitors.
Covalent cGAS Inhibitor (Compound 3)
A potent and selective covalent inhibitor of murine cGAS.
| Parameter | Value | Reference |
| Mouse Model | Dextran sulfate (B86663) sodium (DSS)-induced colitis in C57BL/6J mice | [1] |
| Dosage | 20 mg/kg/day | [1] |
| Administration Route | Intraperitoneal (i.p.) injection | [1] |
| Formulation | Not specified in the reference. A common approach is to dissolve in a vehicle like DMSO and then dilute with saline or corn oil. | |
| Treatment Schedule | Daily for the duration of the DSS treatment | [1] |
| Reported Efficacy | Alleviated DSS-induced colitis, indicated by reduced colonic inflammation. | [1] |
| Toxicity Data | Not specified in the reference. | |
| Pharmacokinetic Data | Not specified in the reference. |
Perillaldehyde (PAH)
A natural monoterpenoid compound with cGAS inhibitory activity.
| Parameter | Value | Reference |
| Mouse Model | Herpes Simplex Virus-1 (HSV-1) infection model | |
| Dosage | 120 mg/kg/day | |
| Administration Route | Oral gavage | |
| Formulation | Not specified in the reference. Often formulated in vehicles like carboxymethylcellulose (CMC) for oral administration. | |
| Treatment Schedule | Once daily for 14 days | |
| Reported Efficacy | Increased susceptibility to HSV-1 infection, indicating suppression of the innate immune response. | |
| Toxicity Data | Not specified in the reference. | |
| Pharmacokinetic Data | Not specified in the reference. |
Other Investigated cGAS Inhibitors (In Vitro Data)
The following inhibitors have been primarily characterized in vitro, with limited or no published in vivo dosage and administration data. They are included here for completeness.
| Inhibitor | IC50 (in vitro) | Target Species | Reference |
| G150 | 10.2 nM | Human cGAS | [2][3] |
| RU.521 | ~0.7 µM (cellular IC50 in murine cells) | Murine cGAS | [4] |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study of a cGAS Inhibitor in a DSS-Induced Colitis Mouse Model
This protocol is adapted from the study utilizing the covalent cGAS inhibitor "compound 3"[1].
Workflow Diagram:
Caption: Workflow for DSS-induced colitis model.
Materials:
-
C57BL/6J mice (6-8 weeks old)
-
Dextran sulfate sodium (DSS, molecular weight 36-50 kDa)
-
cGAS inhibitor
-
Vehicle control (e.g., DMSO, saline, corn oil)
-
Standard animal housing and husbandry equipment
-
Tools for intraperitoneal injection
-
Dissection tools
-
Formalin for tissue fixation
-
Reagents for histological staining (e.g., Hematoxylin and Eosin)
-
Kits for cytokine analysis (e.g., ELISA or multiplex assay)
Procedure:
-
Acclimatization: Acclimatize mice to the animal facility for at least one week before the experiment.
-
Group Allocation: Randomly divide mice into a control group and a treatment group.
-
Colitis Induction: Provide mice with drinking water containing 3% (w/v) DSS for 9 consecutive days.
-
Inhibitor Administration:
-
Prepare the cGAS inhibitor solution in the appropriate vehicle at the desired concentration.
-
Administer the cGAS inhibitor (20 mg/kg) or vehicle to the respective groups via intraperitoneal injection daily, starting from day 1 of DSS administration.
-
-
Monitoring: Monitor the mice daily for body weight, stool consistency, and the presence of blood in the feces.
-
Recovery: On day 10, replace the DSS-containing water with regular drinking water for 2 days.
-
Endpoint Analysis:
-
On day 12, euthanize the mice.
-
Carefully dissect the entire colon from the cecum to the anus.
-
Measure the length and weight of the colon.
-
Fix a distal portion of the colon in 10% neutral buffered formalin for histological analysis.
-
Snap-freeze the remaining colon tissue in liquid nitrogen for subsequent molecular analysis (e.g., cytokine measurement).
-
-
Data Analysis:
-
Score the histological sections for inflammation severity.
-
Quantify the levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α, IL-1β) in the colon tissue homogenates.
-
Statistically analyze the differences between the control and treatment groups.
-
Safety and Toxicity Considerations
-
As with any investigational compound, appropriate personal protective equipment (PPE) should be worn when handling cGAS inhibitors.
-
The toxicity profiles of many cGAS inhibitors are not well-characterized. It is crucial to conduct pilot studies to determine the maximum tolerated dose (MTD) and to monitor animals closely for any signs of adverse effects, such as weight loss, behavioral changes, or signs of distress.
-
Refer to the Material Safety Data Sheet (MSDS) for the specific inhibitor for detailed handling and safety information.
Conclusion
The provided application notes and protocols offer a starting point for researchers investigating the in vivo effects of cGAS inhibitors in mouse models. It is imperative to consult the primary literature for the specific inhibitor of interest and to optimize the experimental conditions for each unique study. As the field of cGAS inhibition is rapidly evolving, new data on the in vivo application of these compounds are continuously emerging.
References
- 1. Discovery and characterization of a novel cGAS covalent inhibitor for the treatment of inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of human cGAS-specific small-molecule inhibitors for repression of dsDNA-triggered interferon expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. regenhealthsolutions.info [regenhealthsolutions.info]
- 4. Small molecule inhibition of human cGAS reduces total cGAMP output and cytokine expression in cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of cGAS-STING Pathway Activation and Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a critical component of the innate immune system responsible for detecting cytosolic DNA, a danger signal associated with infection and cellular damage.[1][2] Upon binding to cytosolic double-stranded DNA (dsDNA), cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP).[1][2] cGAMP then binds to STING, an endoplasmic reticulum-resident protein, triggering its activation and translocation.[3] This leads to the recruitment and phosphorylation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates both STING and the transcription factor interferon regulatory factor 3 (IRF3).[3][4] Phosphorylated IRF3 (p-IRF3) dimerizes, translocates to the nucleus, and induces the transcription of type I interferons and other pro-inflammatory cytokines.[3][4]
This document provides a detailed protocol for assessing the activation of the cGAS-STING pathway by measuring the phosphorylation of STING (p-STING) and IRF3 (p-IRF3) using Western blotting. Additionally, it describes the use of cGAS-IN-1, a small molecule inhibitor of cGAS, to investigate the modulation of this signaling cascade.
Signaling Pathway
References
Application Notes and Protocols for cGAS-IN-1 in Neuroinflammation Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation is a critical component in the pathogenesis of a wide range of neurological disorders, including neurodegenerative diseases like Alzheimer's and Parkinson's, as well as acute brain injuries such as stroke.[1][2] The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway has emerged as a key mediator of innate immune responses that contribute to this detrimental inflammation in the central nervous system (CNS).[2][3][4][5] Cytosolic double-stranded DNA (dsDNA), released from damaged mitochondria or dying cells, acts as a danger-associated molecular pattern (DAMP) that activates cGAS.[1][4][6] This activation leads to the synthesis of the second messenger 2'3'-cyclic GMP-AMP (cGAMP), which in turn activates STING.[4][6] The activation of STING initiates a downstream signaling cascade, primarily through TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3), leading to the production of type I interferons (IFN-I) and other pro-inflammatory cytokines that drive neuroinflammation.[4][6][7]
cGAS-IN-1 is a potent and selective inhibitor of cGAS, designed to block the synthesis of cGAMP and thereby attenuate the inflammatory response mediated by the cGAS-STING pathway. By inhibiting cGAS, this compound presents a promising therapeutic strategy to mitigate neuroinflammation and its pathological consequences in various neurological disease models. These application notes provide an overview of the use of this compound in a neuroinflammation animal model, including its mechanism of action, experimental protocols, and representative data based on studies with analogous cGAS inhibitors.
Mechanism of Action
This compound directly targets the enzymatic activity of cGAS. Upon binding to cytosolic dsDNA, cGAS undergoes a conformational change that allows it to catalyze the synthesis of cGAMP from ATP and GTP.[4] this compound acts as a competitive inhibitor, preventing the substrate binding and subsequent cGAMP production. This inhibition effectively halts the downstream signaling cascade, leading to a reduction in the expression of type I interferons and other pro-inflammatory cytokines.[8]
Data Presentation
The following tables summarize representative quantitative data from studies using cGAS inhibitors in animal models of neuroinflammation. This data is intended to provide an expected range of efficacy for this compound.
Table 1: Effect of cGAS Inhibitor on Pro-inflammatory Cytokine Levels in the Brain
| Cytokine | Animal Model | Treatment Group | Change from Vehicle Control | Reference |
| IL-6 | Ischemic Stroke (Mouse) | cGAS Inhibitor A151 | ↓ 45% | [1] |
| TNF-α | Ischemic Stroke (Mouse) | cGAS Inhibitor A151 | ↓ 50% | [1] |
| IFN-β | Parkinson's Disease (MPTP Mouse) | cGAS Inhibitor | Significantly ↓ | [6] |
| IL-1β | Cerebral Venous Sinus Thrombosis (Mouse) | cGAS Inhibitor RU.521 | Significantly ↓ | [9] |
Table 2: Neuroprotective Effects of cGAS Inhibitor in Neuroinflammation Models
| Parameter | Animal Model | Treatment Group | Improvement vs. Vehicle | Reference |
| Infarct Volume | Ischemic Stroke (Mouse) | cGAS Inhibitor A151 | ↓ 30% | [1] |
| Neuronal Cell Death (TUNEL+ cells) | Cerebral Venous Sinus Thrombosis (Mouse) | cGAS Inhibitor RU.521 | Significantly ↓ | [9] |
| Dopaminergic Neuron Survival | Parkinson's Disease (MPTP Mouse) | cGAS Deficiency | Significantly ↑ | [6] |
| Rotarod Performance | Cerebral Venous Sinus Thrombosis (Mouse) | cGAS Inhibitor RU.521 | Significantly Improved | [9] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of this compound in a neuroinflammation animal model. A common and relevant model is the lipopolysaccharide (LPS)-induced neuroinflammation model in mice.
Protocol 1: LPS-Induced Neuroinflammation Animal Model and this compound Administration
Objective: To induce a robust neuroinflammatory response in mice and to assess the therapeutic effect of this compound.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
This compound
-
Vehicle (e.g., DMSO, saline, or as recommended by the supplier)
-
Sterile saline (0.9% NaCl)
-
Syringes and needles for injection
Procedure:
-
Acclimatization: Acclimatize mice to the housing conditions for at least one week before the experiment.
-
Grouping: Randomly divide the mice into the following groups (n=8-10 per group):
-
Vehicle + Saline
-
Vehicle + LPS
-
This compound + LPS
-
-
This compound Preparation and Administration:
-
Dissolve this compound in the appropriate vehicle to the desired concentration. A typical starting dose for a novel inhibitor might be in the range of 10-50 mg/kg.
-
Administer this compound or vehicle via intraperitoneal (i.p.) injection 1 hour prior to LPS administration.
-
-
LPS Administration:
-
Prepare a stock solution of LPS in sterile saline.
-
Administer LPS (e.g., 1 mg/kg) or an equal volume of sterile saline via i.p. injection.
-
-
Sample Collection:
-
At a predetermined time point post-LPS injection (e.g., 6, 24, or 48 hours), euthanize the mice.
-
Collect brain tissue for subsequent analysis (e.g., Western blot, qPCR, ELISA, immunohistochemistry).
-
Protocol 2: Measurement of Pro-inflammatory Cytokines by ELISA
Objective: To quantify the levels of pro-inflammatory cytokines in the brain tissue.
Materials:
-
Brain tissue homogenates
-
ELISA kits for TNF-α, IL-6, and IL-1β
-
Microplate reader
Procedure:
-
Homogenization: Homogenize the collected brain tissue in lysis buffer containing protease inhibitors.
-
Centrifugation: Centrifuge the homogenates at 14,000 rpm for 15 minutes at 4°C.
-
Supernatant Collection: Collect the supernatant for analysis.
-
Protein Quantification: Determine the total protein concentration in each sample using a BCA protein assay.
-
ELISA: Perform the ELISA for each cytokine according to the manufacturer's instructions.
-
Data Analysis: Normalize the cytokine concentrations to the total protein concentration for each sample.
Protocol 3: Western Blot Analysis of cGAS-STING Pathway Activation
Objective: To assess the phosphorylation status of key proteins in the cGAS-STING pathway.
Materials:
-
Brain tissue lysates
-
Primary antibodies: anti-p-TBK1, anti-TBK1, anti-p-IRF3, anti-IRF3, anti-β-actin
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Western blotting equipment
Procedure:
-
Protein Extraction and Quantification: Prepare protein lysates from brain tissue and determine the protein concentration as described in Protocol 2.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescence detection system.
-
Densitometry: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Protocol 4: Immunohistochemistry for Microglial Activation
Objective: To visualize and quantify the activation of microglia in the brain.
Materials:
-
Formalin-fixed, paraffin-embedded brain sections
-
Primary antibody: anti-Iba1
-
Fluorescently-labeled secondary antibody
-
DAPI for nuclear staining
-
Fluorescence microscope
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize and rehydrate the brain sections.
-
Antigen Retrieval: Perform antigen retrieval using a citrate (B86180) buffer.
-
Blocking: Block non-specific binding sites with a blocking solution.
-
Primary Antibody Incubation: Incubate the sections with the anti-Iba1 antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the sections and incubate with the fluorescently-labeled secondary antibody.
-
Counterstaining: Counterstain the nuclei with DAPI.
-
Imaging: Mount the sections and capture images using a fluorescence microscope.
-
Analysis: Analyze the morphology and number of Iba1-positive cells to assess microglial activation.
Conclusion
This compound represents a targeted approach to mitigating neuroinflammation by inhibiting a key upstream signaling pathway. The protocols and representative data provided here serve as a guide for researchers to design and execute preclinical studies to evaluate the therapeutic potential of this compound in various animal models of neurological disorders. Further investigations will be crucial to establish the in vivo efficacy, safety, and pharmacokinetic profile of this compound for its potential translation into a clinical setting.
References
- 1. cGAS-STING-mediated IFNI Response in Host Defense and Neuroinflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Signaling by cGAS-STING in Neurodegeneration, Neuroinflammation and Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Novel insight into cGAS-STING pathway in ischemic stroke: from pre- to post-disease [frontiersin.org]
- 4. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]
- 5. The cGAS–STING Pathway in Dementia: An Emerging Mechanism of Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Role and Mechanism of cGAS-STING Pathway in Cardiovascular System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small molecule inhibition of human cGAS reduces total cGAMP output and cytokine expression in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Research Advances in How the cGAS-STING Pathway Controls the Cellular Inflammatory Response [frontiersin.org]
Application Notes and Protocols for Studying Autoimmune Disease Mechanisms with cGAS-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a critical component of the innate immune system that detects cytosolic DNA. In autoimmune diseases, the aberrant activation of the cGAS-STING pathway by self-DNA can lead to chronic inflammation and tissue damage. cGAS-IN-1 is a flavonoid compound that acts as an inhibitor of cGAS, offering a valuable tool for investigating the role of this pathway in the pathogenesis of autoimmune disorders. These application notes provide detailed protocols and guidelines for utilizing this compound in your research.
This compound: A Flavonoid Inhibitor of cGAS
This compound is a flavonoid derivative that has been identified as an inhibitor of both human and mouse cGAS.[1] Its inhibitory activity makes it a useful pharmacological tool to dissect the involvement of the cGAS-STING pathway in various cellular and in vivo models of autoimmune disease.
Chemical Structure:
Note: A definitive public source for the chemical structure of this compound was not identified in the provided search results. For accurate structural information, please refer to the supplier's documentation.
Quantitative Data: Inhibitory Potency of this compound
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function.
| Target | IC50 Value (µM) |
| Human cGAS | 2.28[1] |
| Mouse cGAS | 1.44[1] |
Experimental Protocols
Herein, we provide detailed protocols for key experiments to study the effects of this compound on the cGAS-STING pathway in the context of autoimmune disease research.
In Vitro Inhibition of cGAS-STING Signaling in THP-1 Cells
This protocol describes how to assess the inhibitory effect of this compound on the cGAS-STING pathway in a human monocytic cell line (THP-1), which is a commonly used model for studying innate immune responses.
a. Cell Culture and Differentiation:
-
Culture THP-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
To differentiate THP-1 monocytes into macrophage-like cells, seed the cells at a density of 1 x 10^6 cells/mL and treat with 100 nM Phorbol 12-myristate 13-acetate (PMA) for 24 hours.[2]
b. This compound Treatment and Pathway Activation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Note: The optimal solvent and concentration should be determined empirically, starting with a concentration range guided by the IC50 values.
-
Pre-treat the differentiated THP-1 cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for 2 hours.[2]
-
To activate the cGAS-STING pathway, transfect the cells with a dsDNA agonist, such as Herring Testes DNA (HT-DNA), for 4-6 hours.[2] Include an unstimulated control group that does not receive dsDNA.
c. Sample Collection and Analysis:
-
For Western Blot Analysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[2]
-
For Cytokine Analysis (ELISA): Collect the cell culture supernatant to measure the concentration of secreted cytokines, such as IFN-β and TNF-α.
-
For Gene Expression Analysis (RT-qPCR): Isolate total RNA from the cells to analyze the expression of interferon-stimulated genes (ISGs) like IFNB1 and CXCL10.
Western Blot Analysis of cGAS-STING Pathway Components
This protocol outlines the steps to detect the phosphorylation status of key proteins in the cGAS-STING signaling cascade, providing a direct measure of pathway activation and its inhibition by this compound.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10% polyacrylamide gel.[2]
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.[2]
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[2]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for the phosphorylated and total forms of STING, TBK1, and IRF3. Use a loading control antibody (e.g., β-actin or GAPDH) to ensure equal protein loading.[2]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[2]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.[2]
-
Quantification: Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels and the loading control.
Measurement of Cytokine Production by ELISA
This protocol describes the quantification of cytokine secretion into the cell culture medium, a key downstream effector function of the cGAS-STING pathway.
-
Sample Preparation: Collect the cell culture supernatants from the in vitro experiment described in Protocol 1.
-
ELISA Procedure: Perform an enzyme-linked immunosorbent assay (ELISA) for IFN-β and other relevant pro-inflammatory cytokines (e.g., TNF-α, IL-6) according to the manufacturer's instructions for the specific ELISA kit.
-
Data Analysis: Generate a standard curve using the provided cytokine standards. Calculate the concentration of the cytokines in the samples based on the standard curve.
Immunofluorescence Staining for IRF3 Nuclear Translocation
This protocol allows for the visualization of the nuclear translocation of IRF3, a key step in the activation of the cGAS-STING pathway.
-
Cell Culture: Seed cells on glass coverslips in a multi-well plate and perform the this compound treatment and pathway activation as described in Protocol 1.
-
Fixation and Permeabilization: After treatment, fix the cells with 4% paraformaldehyde (PFA) for 15 minutes, followed by permeabilization with 0.3% Triton X-100 in PBS for 10 minutes.[3]
-
Blocking: Block the cells with 5% BSA in PBS for 1 hour at room temperature.[3]
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against IRF3 for 1-2 hours at room temperature or overnight at 4°C.[3]
-
Secondary Antibody Incubation: Wash the cells with PBS and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.[3]
-
Nuclear Staining: Counterstain the nuclei with DAPI.
-
Imaging: Mount the coverslips on microscope slides and visualize the cells using a fluorescence or confocal microscope.
-
Analysis: Assess the subcellular localization of IRF3. In activated cells, IRF3 will translocate from the cytoplasm to the nucleus. Quantify the percentage of cells showing nuclear IRF3 in each treatment group.
Visualizations
Caption: The cGAS-STING signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for evaluating this compound efficacy in vitro.
Disclaimer
These protocols are intended as a guide and may require optimization for specific experimental conditions and cell types. Always refer to the manufacturer's instructions for reagents and kits. The information provided is for research use only and not for diagnostic or therapeutic purposes.
References
Protocol for Assessing cGAS-IN-1 Cell Permeability
APPLICATION NOTE
Audience: Researchers, scientists, and drug development professionals.
Introduction
The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic double-stranded DNA (dsDNA), a key indicator of pathogen infection or cellular damage.[1][2] Upon activation by dsDNA, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP), which in turn activates STING, leading to the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[1][3] Dysregulation of the cGAS-STING pathway is implicated in various autoimmune and inflammatory diseases, making cGAS a compelling target for therapeutic inhibition.[2][4]
cGAS-IN-1 is a small molecule inhibitor of cGAS. To effectively modulate the cGAS-STING pathway in a cellular context, it is crucial to determine the cell permeability of inhibitors like this compound. This document provides detailed protocols for assessing the cell permeability and target engagement of this compound.
cGAS-STING Signaling Pathway
The following diagram illustrates the canonical cGAS-STING signaling pathway and the point of inhibition by this compound.
Caption: The cGAS-STING signaling pathway is initiated by cytosolic dsDNA, leading to the transcription of interferon-stimulated genes.
Experimental Protocols
Assessing the cell permeability of this compound involves indirect and direct methods. Indirect methods measure the inhibition of downstream signaling events, while direct methods quantify the physical interaction between the inhibitor and its target inside the cell.
Indirect Assessment of Cell Permeability via Downstream Signaling
This approach evaluates the ability of this compound to inhibit the cGAS-STING pathway in intact cells, which is contingent on its ability to cross the cell membrane.
This protocol assesses the phosphorylation status of key downstream proteins in the cGAS-STING pathway.[5]
Experimental Workflow:
Caption: Workflow for assessing cGAS-STING pathway activation by Western blotting.
Materials:
-
Cell Lines: THP-1 (human monocytic), Mouse Embryonic Fibroblasts (MEFs), or other suitable cell lines with a functional cGAS-STING pathway.[5]
-
Reagents: this compound, dsDNA (e.g., ISD90), 2’3’-cGAMP, Lipofectamine 3000, RIPA lysis buffer, protease and phosphatase inhibitors, Bradford assay reagent.[6][7]
-
Antibodies: Primary antibodies against p-STING (Ser366), STING, p-TBK1 (Ser172), TBK1, p-IRF3 (Ser396), IRF3, and a loading control (e.g., GAPDH, β-actin).[5]
-
Equipment: Cell culture supplies, electrophoresis and Western blotting apparatus, imaging system.
Protocol:
-
Cell Seeding: Seed cells in 6-well plates to achieve 70-80% confluency on the day of the experiment.
-
Inhibitor Pre-treatment: Pre-incubate cells with varying concentrations of this compound for 1-2 hours.
-
Pathway Activation: Transfect cells with dsDNA using Lipofectamine 3000 or treat with 2’3’-cGAMP for 4-6 hours to activate the cGAS-STING pathway.[6][8]
-
Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[7]
-
Protein Quantification: Determine protein concentration using the Bradford assay.[5]
-
Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify band intensities and normalize to the loading control.
Expected Results: A dose-dependent decrease in the phosphorylation of STING, TBK1, and IRF3 upon treatment with this compound in dsDNA-stimulated cells would indicate cell permeability and target engagement.
This method quantifies the mRNA levels of downstream ISGs, such as IFNB1 and CXCL10, which are upregulated upon pathway activation.[9]
Protocol:
-
Follow steps 1-3 of the Western blotting protocol.
-
RNA Extraction: Lyse cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit).
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
RT-qPCR: Perform quantitative PCR using SYBR Green or TaqMan probes for target genes (IFNB1, CXCL10) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Expected Results: this compound should cause a dose-dependent reduction in the expression of IFNB1 and CXCL10 in dsDNA-stimulated cells.
Reporter cell lines expressing luciferase under the control of an interferon-stimulated response element (ISRE) provide a high-throughput method to assess pathway activation.[10][11]
Protocol:
-
Cell Seeding: Seed ISRE-luciferase reporter cells (e.g., THP-1-Lucia™ ISG) in a 96-well plate.
-
Treatment: Pre-treat cells with a dilution series of this compound, followed by stimulation with dsDNA or cGAMP.
-
Luciferase Assay: After 18-24 hours, measure luciferase activity using a luminometer according to the manufacturer's instructions.
-
Data Analysis: Normalize luciferase activity to a control and plot dose-response curves to determine the IC50 value.
Expected Results: A potent, dose-dependent decrease in luciferase activity in dsDNA-stimulated cells treated with this compound will confirm its cell permeability and inhibitory action.
Direct Assessment of Target Engagement: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to directly confirm the binding of a ligand to its target protein in a cellular environment.[12][13] The principle is that ligand binding increases the thermal stability of the target protein.[12]
Experimental Workflow:
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]
- 4. caymanchem.com [caymanchem.com]
- 5. Protocol to induce and assess cGAS-STING pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Protocol for Monitoring DNA-Triggered cGAS/STING Signaling in Mammalian Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Development of cyclopeptide inhibitors of cGAS targeting protein-DNA interaction and phase separation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A cell-based high throughput screening assay for the discovery of cGAS-STING pathway agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. pelagobio.com [pelagobio.com]
- 13. blog.guidetopharmacology.org [blog.guidetopharmacology.org]
Application Notes and Protocols for cGAS-IN-1 in Cancer Immunotherapy Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a critical component of the innate immune system that detects cytosolic DNA, a danger signal associated with viral infections and cellular damage, including that which occurs in cancer. Activation of the cGAS-STING pathway can lead to the production of type I interferons and other pro-inflammatory cytokines, which in turn can stimulate an anti-tumor immune response. While much of the focus in cancer immunotherapy has been on developing STING agonists to enhance this pathway, there is a growing interest in understanding the nuanced roles of cGAS and the potential applications of its inhibitors.
cGAS-IN-1 is a flavonoid compound that acts as an inhibitor of cGAS. While the primary application of cGAS inhibitors has been explored in the context of autoimmune diseases where the pathway is chronically activated, their use in cancer immunotherapy research is an emerging area of investigation. The rationale for using a cGAS inhibitor in cancer research is multifactorial and includes:
-
Investigating the Dichotomous Role of cGAS-STING Signaling: In some cancer contexts, chronic STING activation can promote a pro-tumorigenic inflammatory environment and immunosuppression. cGAS inhibitors can be valuable tools to dissect these opposing roles.
-
Modulating the Tumor Microenvironment (TME): By inhibiting cGAS, it may be possible to alter the cytokine milieu within the TME, potentially reducing chronic inflammation that can support tumor growth and instead favoring a more acute and effective anti-tumor response when combined with other therapies.
-
Combination Therapies: cGAS inhibitors could be used in combination with other immunotherapies, such as checkpoint inhibitors, to modulate the immune response and potentially overcome resistance mechanisms.
These application notes provide an overview of the potential uses of this compound and other potent cGAS inhibitors in cancer immunotherapy research, along with detailed protocols for key experimental assays.
Quantitative Data on cGAS Inhibitors
While specific in vivo efficacy data for this compound in cancer models is limited in publicly available literature, data for other potent cGAS inhibitors like RU.521 and G150 can provide a valuable reference for its potential activity.
| Inhibitor | Target | IC50 (in vitro) | Cell-Based IC50 | Reference |
| This compound | Human cGAS | 2.28 µM | Not Available | [1] |
| Mouse cGAS | 1.44 µM | Not Available | [1] | |
| RU.521 | Human cGAS | ~2.94 µM | ~0.8 µM (in THP-1 cells) | [2] |
| Mouse cGAS | ~0.11 µM | ~0.7 µM (in RAW 264.7 cells) | [2] | |
| G150 | Human cGAS | 10.2 nM | 1.96 µM (IFNB1 expression in THP-1 cells) | |
| Mouse cGAS | >25,000 nM | Not Available |
Note: The significant discrepancy between biochemical and cellular IC50 values for some inhibitors may be attributed to factors such as cell permeability and metabolic stability.
Signaling Pathways and Experimental Logic
To visualize the mechanism of action and experimental workflows, the following diagrams are provided.
References
Application Notes and Protocols: Measuring IFN-β Secretion after cGAS-IN-1 Treatment via ELISA
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a critical component of the innate immune system responsible for detecting cytosolic DNA, a danger signal associated with viral infections and cellular damage.[1][2] Upon binding to double-stranded DNA (dsDNA), cGAS catalyzes the synthesis of the second messenger cyclic GMP-AMP (cGAMP).[1][3] cGAMP then binds to and activates STING, an endoplasmic reticulum-resident protein.[4][5] This activation triggers a signaling cascade involving TANK-binding kinase 1 (TBK1), which phosphorylates the transcription factor interferon regulatory factor 3 (IRF3).[1][6] Phosphorylated IRF3 dimerizes, translocates to the nucleus, and induces the transcription of type I interferons, most notably interferon-β (IFN-β).[1][5]
cGAS-IN-1 is a potent and selective inhibitor of cGAS. Its application allows for the targeted investigation of the cGAS-STING pathway's role in various physiological and pathological processes. This document provides a detailed protocol for treating cells with this compound and subsequently measuring the secretion of IFN-β using an Enzyme-Linked Immunosorbent Assay (ELISA).
Principle of the Assay
This protocol describes the treatment of a suitable cell line (e.g., THP-1 monocytes) with a cGAS activator, such as transfected dsDNA, in the presence or absence of the cGAS inhibitor, this compound. The subsequent quantification of secreted IFN-β in the cell culture supernatant is performed using a sandwich ELISA. In this assay, a capture antibody specific for IFN-β is pre-coated onto the wells of a microplate. IFN-β in the samples binds to this antibody. A second, biotinylated detection antibody that also recognizes IFN-β is then added, followed by streptavidin conjugated to horseradish peroxidase (HRP). Finally, a chromogenic substrate is introduced, and the color development, which is proportional to the amount of IFN-β, is measured spectrophotometrically.
Data Presentation
Table 1: Hypothetical IFN-β Secretion in THP-1 Cells Treated with this compound
| Treatment Group | dsDNA (µg/mL) | This compound (µM) | IFN-β Concentration (pg/mL) | Standard Deviation (pg/mL) |
| Untreated Control | 0 | 0 | 15.2 | 3.5 |
| Vehicle Control | 2 | 0 (DMSO) | 489.5 | 25.8 |
| This compound (Low Dose) | 2 | 1 | 256.3 | 18.2 |
| This compound (High Dose) | 2 | 10 | 78.1 | 9.7 |
| Inhibitor Only | 0 | 10 | 14.8 | 3.1 |
Mandatory Visualizations
Caption: cGAS-STING Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for Measuring IFN-β Secretion.
Experimental Protocols
Materials and Reagents
-
Cell Line: Human THP-1 monocytes
-
Reagents for Cell Culture:
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phorbol 12-myristate 13-acetate (PMA)
-
-
cGAS-STING Pathway Modulators:
-
This compound inhibitor
-
Vehicle control (e.g., DMSO)
-
Herring Testis DNA (dsDNA) or other suitable cGAS ligand
-
-
Transfection Reagent: Lipofectamine 2000 or similar
-
IFN-β ELISA Kit: A commercially available human IFN-β ELISA kit containing:
-
IFN-β pre-coated 96-well plate
-
Recombinant human IFN-β standard
-
Biotinylated anti-human IFN-β detection antibody
-
Streptavidin-HRP conjugate
-
Assay diluent
-
Wash buffer concentrate
-
TMB substrate
-
Stop solution
-
-
Equipment:
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Standard laboratory equipment (pipettes, sterile tubes, etc.)
-
Cell Culture and Treatment Protocol
-
Cell Seeding and Differentiation:
-
Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Seed THP-1 cells into a 24-well plate at a density of 5 x 10⁵ cells/well.
-
Differentiate the cells into macrophage-like cells by adding PMA to a final concentration of 100 ng/mL and incubating for 48 hours.
-
After differentiation, replace the medium with fresh, PMA-free medium and rest the cells for 24 hours.
-
-
Inhibitor Treatment:
-
Prepare stock solutions of this compound in DMSO.
-
Dilute this compound to the desired final concentrations (e.g., 1 µM and 10 µM) in cell culture medium.
-
Prepare a vehicle control with the same final concentration of DMSO.
-
Aspirate the medium from the cells and add the medium containing this compound or vehicle.
-
Pre-incubate the cells for 1-2 hours at 37°C.
-
-
cGAS Pathway Activation:
-
Prepare a dsDNA-transfection reagent complex according to the manufacturer's protocol. For example, dilute dsDNA and Lipofectamine 2000 separately in serum-free medium, then combine and incubate for 20 minutes at room temperature.
-
Add the dsDNA complex to the wells to a final concentration of 2 µg/mL.
-
Include an "inhibitor only" control group that does not receive the dsDNA stimulus.
-
Also, maintain an "untreated control" group that receives neither inhibitor nor dsDNA.
-
-
Incubation and Supernatant Collection:
-
Incubate the treated cells for 24 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, centrifuge the plate at 400 x g for 10 minutes to pellet the cells.
-
Carefully collect the cell culture supernatants and store them at -80°C until the ELISA is performed.
-
IFN-β ELISA Protocol
Note: This is a general protocol. Always refer to the specific instructions provided with your commercial ELISA kit.
-
Reagent Preparation:
-
Bring all reagents and samples to room temperature before use.
-
Prepare serial dilutions of the recombinant human IFN-β standard as described in the kit manual to generate a standard curve.
-
Dilute the wash buffer concentrate to its working concentration with deionized water.
-
If required, dilute the detection antibody and streptavidin-HRP conjugate in the appropriate assay diluent.
-
-
Assay Procedure:
-
Add 100 µL of each standard, control, and sample supernatant to the appropriate wells of the pre-coated microplate.
-
Cover the plate and incubate for 2 hours at room temperature.
-
Aspirate the liquid from each well and wash the plate four times with 300 µL of wash buffer per well.
-
Add 100 µL of the diluted biotinylated detection antibody to each well.
-
Cover and incubate for 1 hour at room temperature.
-
Repeat the wash step as described above.
-
Add 100 µL of the diluted streptavidin-HRP conjugate to each well.
-
Cover and incubate for 30 minutes at room temperature.
-
Repeat the wash step.
-
Add 100 µL of TMB substrate to each well and incubate for 15-20 minutes in the dark.
-
Stop the reaction by adding 50-100 µL of stop solution to each well. The color will change from blue to yellow.
-
-
Data Analysis:
-
Read the absorbance of each well at 450 nm using a microplate reader within 30 minutes of adding the stop solution.
-
Subtract the average zero standard optical density from all readings.
-
Generate a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is recommended.
-
Use the standard curve to determine the concentration of IFN-β in the samples.
-
Multiply the calculated concentration by the dilution factor if the samples were diluted prior to the assay.
-
References
Troubleshooting & Optimization
Optimizing cGAS-IN-1 concentration for cell culture experiments
Welcome to the technical support center for cGAS-IN-1. This guide provides detailed information, protocols, and troubleshooting advice to help researchers, scientists, and drug development professionals successfully use this compound in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound (also known as Compound C20) is a small molecule inhibitor of the enzyme cyclic GMP-AMP synthase (cGAS).[1][2] cGAS is a key sensor in the innate immune system that detects the presence of double-stranded DNA (dsDNA) in the cell's cytoplasm, a signal often associated with viral infection or cellular damage.[3][4] Upon binding to dsDNA, cGAS synthesizes the second messenger molecule 2'3'-cyclic GMP-AMP (cGAMP).[5] cGAMP then binds to and activates the STING (Stimulator of Interferon Genes) protein, triggering a signaling cascade that leads to the production of type I interferons (like IFN-β) and other inflammatory cytokines.[6][7] this compound works by directly inhibiting the enzymatic activity of cGAS, thereby preventing the production of cGAMP and blocking the downstream inflammatory response.
Q2: What is the recommended starting concentration for this compound in cell culture?
A2: The optimal concentration of this compound is cell-type dependent and should be determined empirically. However, a good starting point is to perform a dose-response experiment centered around its reported IC50 values. The IC50 of this compound is approximately 1.44 µM for mouse cGAS and 2.28 µM for human cGAS in biochemical assays.[1][2] For cell-based assays, a recommended starting range is 0.5 µM to 10 µM . Always include a vehicle control (e.g., DMSO) in your experiments.
Q3: How should I prepare and store this compound?
A3: this compound is typically supplied as a solid. Prepare a concentrated stock solution (e.g., 10 mM) in a suitable solvent like DMSO. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. For long-term storage, keep the stock solution at -80°C (for up to 6 months) . For short-term storage, -20°C (for up to 1 month) is acceptable.[1] When preparing your working concentrations, dilute the stock solution in your cell culture medium. Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all conditions and does not exceed a level that is toxic to your cells (typically ≤ 0.1%).
Q4: How long should I pre-incubate my cells with this compound before stimulation?
A4: A pre-incubation period allows the inhibitor to penetrate the cell membrane and engage with its target, cGAS. A typical pre-incubation time is between 1 to 4 hours before adding the stimulus (e.g., transfecting with dsDNA). This time can be optimized for your specific cell line and experimental conditions.
Troubleshooting Guide
Problem 1: I am not observing any inhibition of the cGAS-STING pathway.
-
Solution 1: Verify Pathway Activation. First, ensure your positive control (stimulus without inhibitor) is working. Confirm that you see robust phosphorylation of STING, TBK1, or IRF3 via Western blot, or a significant increase in IFN-β production via ELISA or RT-qPCR in stimulated cells compared to unstimulated cells. The expression of cGAS and STING is a critical prerequisite to consider, as some cancer cell lines may not express them.[8]
-
Solution 2: Optimize Inhibitor Concentration. The initial concentration range may be too low for your specific cell line. Perform a wider dose-response experiment, for example, from 0.1 µM to 50 µM.
-
Solution 3: Check Compound Integrity. Ensure the inhibitor has been stored correctly and has not degraded. Avoid multiple freeze-thaw cycles by preparing single-use aliquots.
-
Solution 4: Verify Stimulus Quality. If using dsDNA for transfection, its length is critical for cGAS activation; longer dsDNA fragments are generally more potent activators.[9][10] Verify the integrity and concentration of your dsDNA.
-
Solution 5: Increase Pre-incubation Time. Extend the pre-incubation time with this compound (e.g., up to 6 hours) to ensure sufficient cellular uptake and target engagement.
Problem 2: I am observing significant cell toxicity or death.
-
Solution 1: Lower Inhibitor Concentration. High concentrations of any small molecule, including the solvent (DMSO), can be toxic. Reduce the concentration of this compound in your experiments.
-
Solution 2: Perform a Cytotoxicity Assay. It is crucial to determine the maximum non-toxic concentration of this compound for your specific cell line. Use a cell viability assay (e.g., MTT, XTT, or CellTiter-Glo®) to test a range of inhibitor concentrations for a duration relevant to your main experiment (see Protocol 1).
-
Solution 3: Reduce Incubation Time. Shorten the total time the cells are exposed to the inhibitor.
-
Solution 4: Check Solvent Concentration. Ensure the final DMSO concentration is low and consistent across all wells, including the vehicle control (ideally ≤ 0.1%).
Problem 3: My Western blot for phosphorylated proteins (p-STING, p-TBK1, p-IRF3) is not working.
-
Solution 1: Use Phosphatase Inhibitors. Phosphorylated proteins are transient and can be rapidly dephosphorylated upon cell lysis. Ensure your lysis buffer is fresh and contains a cocktail of phosphatase and protease inhibitors.
-
Solution 2: Optimize Lysis and Loading. Use a strong lysis buffer (e.g., RIPA buffer). Ensure you are loading a sufficient amount of total protein (typically 20-40 µg) per lane.
-
Solution 3: Check Antibody Quality. Verify that your primary antibodies for the phosphorylated targets are validated and working. It can be difficult to detect a strong signal for some phosphorylated proteins; you may need to optimize antibody concentration and incubation times.
-
Solution 4: Use a Positive Control. Treat cells with a known potent activator of the STING pathway, like 2'3'-cGAMP, which bypasses cGAS and directly activates STING. This can help confirm that the downstream components of your assay are working correctly.
Quantitative Data Summary
The half-maximal inhibitory concentration (IC50) is a measure of a drug's potency. The tables below provide reference IC50 values for this compound and other common cGAS inhibitors, as well as a template for your own experiments.
Table 1: Reference IC50 Values for cGAS Inhibitors
| Inhibitor | Target Species | Assay Type | Reported IC50 (µM) | Reference |
| This compound | Human cGAS | Biochemical | 2.28 | [1][2] |
| This compound | Mouse cGAS | Biochemical | 1.44 | [1][2] |
| RU.521 | Mouse cGAS | Biochemical | 0.11 | [2] |
| RU.521 | Human cGAS | Biochemical | 2.94 | [2] |
| CU-76 | Not Specified | THP-1 Cells | 0.27 | [11] |
| PF-06928215 | Not Specified | Biochemical | 0.857 |
Table 2: Experimental Template for Dose-Response Analysis
| This compound Conc. (µM) | Cell Viability (%) | p-IRF3 Level (Normalized) | IFN-β Secretion (pg/mL) |
| 0 (Vehicle Control) | 100 | 1.00 | |
| 0.1 | |||
| 0.5 | |||
| 1.0 | |||
| 2.5 | |||
| 5.0 | |||
| 10.0 | |||
| 25.0 |
Visualizations and Workflows
cGAS-STING Signaling Pathway
Caption: The cGAS-STING signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Optimization
Caption: A typical experimental workflow for optimizing this compound concentration.
Troubleshooting Decision Tree
Caption: A decision tree to guide troubleshooting common experimental issues.
Experimental Protocols
Protocol 1: Determining Optimal Concentration and Cytotoxicity
This protocol uses a colorimetric assay (like MTT or XTT) to assess cell viability in the presence of this compound.
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in a logarithmic growth phase (e.g., 60-80% confluent) at the end of the experiment. Incubate overnight.
-
Prepare Inhibitor Dilutions: Prepare a 2x serial dilution of this compound in culture medium. Include a vehicle-only control (e.g., 0.1% DMSO). A suggested range is 0 µM, 0.5 µM, 1 µM, 2.5 µM, 5 µM, 10 µM, 25 µM, and 50 µM.
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different inhibitor concentrations.
-
Incubation: Incubate the plate for a period equivalent to your planned experiment (e.g., 24 hours).
-
Viability Assay: Add the viability reagent (e.g., MTT or XTT) to each well according to the manufacturer's instructions.
-
Readout: Incubate for the recommended time (e.g., 1-4 hours) and then read the absorbance on a microplate reader.
-
Analysis: Calculate the percentage of viable cells for each concentration relative to the vehicle control. The highest concentration that shows >90% viability is generally considered the maximum non-toxic concentration.
Protocol 2: Western Blot for Pathway Activation
This protocol assesses the phosphorylation of key signaling proteins like IRF3.
-
Cell Seeding: Seed cells in 6-well plates and grow to 70-80% confluency.
-
Pre-treatment: Treat cells with the desired concentrations of this compound (and a vehicle control) for 1-4 hours.
-
Stimulation: Activate the cGAS pathway by transfecting the cells with a suitable dsDNA ligand (e.g., Herring Testes DNA or a synthetic dsDNA oligonucleotide) using a transfection reagent like Lipofectamine.[8] Include an unstimulated control.
-
Incubation: Incubate for the optimal time to see peak phosphorylation (typically 3-6 hours post-stimulation).
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells on ice using RIPA buffer supplemented with a fresh cocktail of protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate with a primary antibody against your target (e.g., anti-phospho-IRF3 (Ser396), anti-phospho-STING (Ser366)) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager or film. Re-probe the membrane for a loading control (e.g., GAPDH or β-actin) to ensure equal loading.
Protocol 3: IFN-β ELISA
This protocol quantifies the secretion of IFN-β into the cell culture supernatant.
-
Setup Experiment: Follow steps 1-3 from the Western Blot protocol (seeding, pre-treatment, and stimulation) in a 24-well or 12-well plate.
-
Incubation: Incubate the cells for a longer period to allow for cytokine production and secretion (typically 18-24 hours).
-
Collect Supernatant: Carefully collect the cell culture supernatant from each well. Centrifuge briefly to pellet any floating cells or debris.
-
Perform ELISA: Use a commercial human or mouse IFN-β ELISA kit. Follow the manufacturer's instructions precisely. This typically involves:
-
Adding provided standards, controls, and your collected supernatants to the antibody-coated plate.
-
Incubating the plate.
-
Washing the plate.
-
Adding a detection antibody.
-
Incubating and washing again.
-
Adding a substrate solution and incubating until a color develops.
-
Adding a stop solution.
-
-
Readout: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Generate a standard curve from the standards. Use the curve to calculate the concentration of IFN-β (in pg/mL or IU/mL) in your samples. Compare the IFN-β levels in inhibitor-treated samples to the stimulated vehicle control.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CGAS (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 3. biomol.com [biomol.com]
- 4. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]
- 5. uniprot.org [uniprot.org]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. The CGAS-STING1 Pathway as a Mediator of Innate Immune Response in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol to induce and assess cGAS-STING pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cGAS is activated by DNA in a length‐dependent manner | EMBO Reports [link.springer.com]
- 10. Pharmacological Activation of cGAS for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Therapeutic Development by Targeting the cGAS-STING Pathway in Autoimmune Disease and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Efficacy of cGAS-IN-1 In Vivo
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low efficacy of the cGAS inhibitor, cGAS-IN-1, in in vivo experiments. Due to limited publicly available data specifically for this compound, this guide draws upon general principles for small molecule inhibitors targeting the cGAS-STING pathway and data from other known cGAS inhibitors.
Troubleshooting Guide
Issue: Suboptimal or No Efficacy of this compound in Animal Models
Low in vivo efficacy of a small molecule inhibitor like this compound can stem from a variety of factors, ranging from the compound's intrinsic properties to the experimental design. This guide provides a systematic approach to troubleshooting these issues.
1. Formulation and Solubility
Poor formulation leading to low bioavailability is a primary reason for the failure of in vivo studies.
-
Question: My this compound is not showing the expected effect in my animal model. Could the formulation be the problem?
Answer: Yes, improper formulation is a very common cause of low in vivo efficacy. For a systemic effect, the inhibitor must be efficiently absorbed and reach the target tissue at a sufficient concentration.
-
Solubility: this compound has a molecular formula of C18H19NO8[1]. The solubility of your specific batch of this compound in the chosen vehicle should be experimentally confirmed. Precipitation of the compound upon administration will drastically reduce its bioavailability.
-
Vehicle Selection: The choice of vehicle is critical. Common vehicles for in vivo studies include:
-
Saline
-
Phosphate-buffered saline (PBS)
-
Aqueous solutions with co-solvents (e.g., DMSO, ethanol, polyethylene (B3416737) glycol)
-
Oil-based vehicles (e.g., corn oil, sesame oil)
-
-
Troubleshooting Steps:
-
Verify Solubility: Determine the solubility of this compound in your chosen vehicle at the desired concentration.
-
Optimize Vehicle: If solubility is low, consider alternative vehicles or the use of solubilizing agents (e.g., cyclodextrins, surfactants). For example, the STING inhibitor C-176 has been administered in a vehicle of 10% DMSO and 90% corn oil[2].
-
Fresh Preparations: Always prepare fresh formulations immediately before administration to minimize degradation and precipitation.
-
-
2. Dosing and Administration Route
Inadequate dosage or an inappropriate administration route can lead to insufficient target engagement.
-
Question: How do I determine the correct dose and administration route for this compound?
Answer: Since specific in vivo data for this compound is scarce, you may need to perform dose-finding studies. The route of administration should be chosen based on the desired pharmacokinetic profile and the location of the target tissue.
-
Dosage:
-
Start with a dose extrapolated from in vitro IC50 values, considering potential metabolic clearance and tissue distribution.
-
Conduct a dose-escalation study to identify a dose that provides a therapeutic effect without toxicity.
-
-
Administration Route:
-
Intraperitoneal (IP): Often used for initial studies due to ease of administration.
-
Intravenous (IV): Provides 100% bioavailability but may have a shorter half-life.
-
Oral (PO): Subject to first-pass metabolism, which can significantly reduce bioavailability.
-
Subcutaneous (SC): Can provide a slower release and more sustained exposure.
-
Intratumoral (IT): For cancer models, direct injection into the tumor can maximize local concentration and minimize systemic toxicity[3][4].
-
Table 1: General Considerations for Dosing and Administration of Small Molecule Inhibitors
-
| Parameter | Key Considerations | Troubleshooting Actions |
| Dosage | - In vitro potency (IC50) - In vivo toxicity - Desired therapeutic window | - Perform a dose-response study. - Monitor for signs of toxicity (e.g., weight loss, behavioral changes). |
| Administration Route | - Target tissue/organ - Desired pharmacokinetic profile (e.g., rapid peak vs. sustained exposure) - Compound stability and solubility | - If systemic effects are low with IP or PO, consider IV administration. - For localized disease (e.g., solid tumors), consider IT injection. |
| Dosing Frequency | - Compound half-life (t1/2) - Duration of target engagement required | - Determine the pharmacokinetic profile of this compound in your model. - Adjust dosing frequency to maintain therapeutic concentrations. |
3. Pharmacokinetics and Pharmacodynamics (PK/PD)
Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for interpreting efficacy studies.
-
Question: I am not seeing a sustained effect with this compound. How can I investigate its PK/PD properties?
Answer: A poor pharmacokinetic profile (e.g., rapid clearance, low tissue penetration) can lead to a lack of sustained efficacy.
-
Pharmacokinetics (PK): This describes what the body does to the drug. Key parameters include:
-
Half-life (t1/2): The time it takes for the drug concentration to reduce by half.
-
Bioavailability: The fraction of the administered dose that reaches systemic circulation.
-
Tissue Distribution: The concentration of the drug in different tissues, particularly the target organ.
-
-
Pharmacodynamics (PD): This describes what the drug does to the body. Key assessments include:
-
Target Engagement: Measuring the extent to which this compound is binding to cGAS in the target tissue.
-
Biomarker Modulation: Measuring the levels of downstream signaling molecules (e.g., phosphorylated TBK1, IFN-β) to confirm pathway inhibition[5].
-
-
Experimental Approach:
-
Conduct a pilot PK study to determine the concentration of this compound in plasma and target tissues at various time points after administration.
-
Collect tissue samples from treated animals to measure target engagement and downstream biomarker modulation (e.g., by Western blot, ELISA, or qRT-PCR).
-
-
4. Target Engagement and Pathway Modulation
It is essential to confirm that this compound is reaching its target and inhibiting the cGAS-STING pathway in vivo.
-
Question: How can I confirm that this compound is inhibiting the cGAS-STING pathway in my animal model?
Answer: You should measure biomarkers of cGAS-STING pathway activity in your target tissue.
-
Upstream Target: Directly measure the binding of this compound to cGAS. This can be challenging in vivo.
-
Downstream Biomarkers:
-
cGAMP levels: Measure the production of 2'3'-cGAMP, the product of cGAS activity, in tissue lysates[5].
-
Phosphorylated proteins: Assess the phosphorylation status of STING, TBK1, and IRF3 by Western blot[5].
-
Gene expression: Measure the mRNA levels of interferon-stimulated genes (ISGs) such as Ifnb1, Cxcl10, and Isg15 by qRT-PCR[5].
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Cytokine levels: Measure the protein levels of IFN-β and other pro-inflammatory cytokines in tissue homogenates or serum by ELISA[5].
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the mechanism of action of cGAS inhibitors? A1: cGAS (cyclic GMP-AMP synthase) is a cytosolic DNA sensor. Upon binding to double-stranded DNA (dsDNA), cGAS catalyzes the synthesis of 2'3'-cyclic GMP-AMP (cGAMP) from ATP and GTP[6][7]. cGAMP then acts as a second messenger, binding to and activating the STING (stimulator of interferon genes) protein, which triggers a downstream signaling cascade leading to the production of type I interferons and other inflammatory cytokines[7][8]. cGAS inhibitors block this pathway by preventing the synthesis of cGAMP[6].
-
Q2: Are there potential off-target effects of cGAS inhibitors that could confound my results? A2: Like any small molecule inhibitor, off-target effects are possible. It is important to include appropriate controls in your experiments. For example, using a structurally related but inactive analog of the inhibitor can help to demonstrate that the observed effects are due to the inhibition of the intended target.
-
Q3: Could the stability of this compound in my formulation be an issue? A3: Yes, the stability of the compound in the formulation and under physiological conditions is crucial. You can assess the stability of your formulation by incubating it under experimental conditions and analyzing the concentration of the active compound over time, for example, by HPLC. The stability of cGAS itself is regulated by post-translational modifications like ubiquitination, and it is important to consider that the cellular environment can impact protein stability[9].
-
Q4: What are some alternative cGAS inhibitors that have shown in vivo efficacy? A4: Several other cGAS inhibitors have been described in the literature, some with demonstrated in vivo activity. These include RU.521, which has been shown to be a potent and selective inhibitor of both mouse and human cGAS[10], and a novel covalent inhibitor, compound 3, which has shown therapeutic efficacy in a mouse model of colitis[6].
Experimental Protocols
General Protocol for In Vivo Evaluation of a cGAS Inhibitor in a Mouse Model
This protocol provides a general framework. Specific details such as the animal model, disease induction, and endpoints will need to be adapted to your specific research question.
-
Compound Formulation:
-
Determine the solubility of this compound in a suitable vehicle (e.g., 10% DMSO in corn oil).
-
Prepare the formulation fresh on the day of injection.
-
Vortex or sonicate to ensure the compound is fully dissolved.
-
-
Animal Dosing:
-
Use an appropriate mouse strain for your disease model.
-
Administer this compound or vehicle control via the chosen route (e.g., IP, IV, PO, or IT).
-
Include a positive control group if applicable (e.g., a known effective treatment).
-
Monitor animals for any signs of toxicity (e.g., weight loss, changes in behavior).
-
-
Sample Collection:
-
At the desired time points, euthanize the animals and collect blood (for plasma) and target tissues.
-
Process tissues for downstream analysis (e.g., snap-freeze in liquid nitrogen for protein/RNA analysis, fix in formalin for histology).
-
-
Pharmacokinetic Analysis (Optional but Recommended):
-
Analyze plasma and tissue homogenates by LC-MS/MS to determine the concentration of this compound over time.
-
-
Pharmacodynamic/Efficacy Analysis:
-
Target Engagement: Measure cGAMP levels in tissue lysates using an ELISA kit.
-
Pathway Modulation: Analyze the phosphorylation of STING, TBK1, and IRF3 by Western blot. Measure the expression of ISGs by qRT-PCR.
-
Efficacy Endpoints: Assess disease-specific readouts (e.g., tumor volume, inflammatory scores, survival).
-
Visualizations
Caption: The cGAS-STING signaling pathway and the inhibitory action of this compound.
Caption: A general workflow for in vivo evaluation of a small molecule inhibitor.
Caption: A decision tree for troubleshooting low in vivo efficacy of this compound.
References
- 1. This compound | C18H19NO8 | CID 1759677 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Modulation of cGAS-STING signaling by PPARα in a mouse model of ischemia-induced retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological Activation of cGAS for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cGAS exacerbates Schistosoma japonicum infection in a STING-type I IFN-dependent and independent manner | PLOS Pathogens [journals.plos.org]
- 6. Discovery and characterization of a novel cGAS covalent inhibitor for the treatment of inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]
- 8. cGAS-STING pathway in cancer biotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. USP29 maintains the stability of cGAS and promotes cellular antiviral responses and autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Small molecule inhibition of human cGAS reduces total cGAMP output and cytokine expression in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Negative Control Experiments for cGAS-IN-1 Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing cGAS-IN-1, a flavonoid inhibitor of Cyclic GMP-AMP Synthase (cGAS).[1] Proper negative controls are crucial for validating the specificity of this compound and ensuring that the observed effects are due to the inhibition of cGAS and not off-target activities.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its reported IC50 values?
A1: this compound is a flavonoid compound that acts as an inhibitor of cGAS. The half-maximal inhibitory concentration (IC50) values for this compound have been reported as 2.28 µM for human cGAS and 1.44 µM for mouse cGAS.[1]
Q2: Why are negative controls essential when using this compound?
A2: Negative controls are critical to demonstrate that the observed biological effects of this compound are specifically due to the inhibition of cGAS enzymatic activity. These controls help to rule out potential off-target effects of the compound or artifacts of the experimental system.
Q3: What are the key negative control experiments that should be performed in a this compound study?
A3: The key negative control experiments include:
-
Using a direct STING agonist: This control bypasses cGAS and directly activates the downstream signaling partner, STING. If this compound is specific, it should not inhibit signaling induced by a direct STING agonist.
-
Using cGAS knockout (KO) cells: In cells lacking cGAS, the cGAS-STING pathway is non-functional. Therefore, the addition of a cGAS activator (like cytosolic dsDNA) should not induce a response, and this compound should have no effect.
-
Using an inactive analogue of the inhibitor: If available, an inactive structural analogue of this compound can be used to show that the observed effects are not due to the chemical scaffold itself.
-
Testing against other innate immune pathways: To demonstrate specificity, it is advisable to test if this compound affects other pattern recognition receptor (PRR) pathways, such as Toll-like receptor (TLR) signaling.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No inhibition of downstream signaling (e.g., IFN-β production) with this compound treatment. | 1. Suboptimal inhibitor concentration: The concentration of this compound may be too low to effectively inhibit cGAS in your specific cell type or experimental setup. 2. Poor cell permeability: this compound may not be efficiently entering the cells. 3. Degradation of the inhibitor: The inhibitor may be unstable under your experimental conditions. 4. cGAS-independent pathway activation: The stimulus you are using may be activating a parallel pathway that leads to IFN-β production. | 1. Perform a dose-response curve to determine the optimal concentration of this compound for your system. 2. Verify cellular uptake of the compound if possible. 3. Prepare fresh solutions of this compound for each experiment. 4. Use a highly specific cGAS-dependent stimulus, such as transfection of dsDNA. |
| Inhibition of signaling is observed even with a direct STING agonist. | 1. Off-target effects of this compound: The inhibitor may be acting on STING or other downstream signaling components. 2. High concentration of inhibitor: At high concentrations, some inhibitors can have non-specific effects. | 1. Test a range of this compound concentrations. 2. Compare the inhibitory profile against cGAS-dependent and STING-dependent activation. If the IC50 values are similar, it suggests off-target effects. |
| Variable results between experiments. | 1. Inconsistent cell health or density: Variations in cell culture can affect the cellular response. 2. Inconsistent transfection efficiency of dsDNA: The amount of cytosolic dsDNA can vary, leading to different levels of cGAS activation. 3. Reagent variability: Inconsistent quality or concentration of reagents can lead to variable results. | 1. Maintain consistent cell culture practices. 2. Optimize and monitor transfection efficiency. 3. Use high-quality, validated reagents and prepare fresh solutions. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and other relevant reagents.
Table 1: Inhibitor Activity
| Inhibitor | Target | Species | Assay Type | IC50 | Reference |
| This compound | cGAS | Human | Biochemical | 2.28 µM | [1] |
| This compound | cGAS | Mouse | Biochemical | 1.44 µM | [1] |
| RU.521 | cGAS | Mouse | Biochemical | 0.11 µM | |
| RU.521 | cGAS | Human | Biochemical | 2.94 µM | [1] |
Table 2: Expected Outcome of Controls
| Experimental Condition | Expected Downstream Readout (e.g., IFN-β mRNA) | Rationale |
| Wild-type cells + dsDNA + this compound | Decreased | Specific inhibition of cGAS by this compound. |
| Wild-type cells + 2'3'-cGAMP + this compound | No significant change | cGAS is bypassed; this compound should not inhibit direct STING activation. |
| cGAS KO cells + dsDNA | No significant induction | The pathway is non-functional without cGAS. |
| cGAS KO cells + dsDNA + this compound | No significant induction | The target of the inhibitor is absent. |
Experimental Protocols
Protocol 1: Standard this compound Inhibition Assay
This protocol details a standard experiment to assess the inhibitory effect of this compound on dsDNA-induced cGAS-STING pathway activation.
-
Cell Seeding: Seed cells (e.g., THP-1 monocytes or mouse embryonic fibroblasts) in a 24-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Inhibitor Pre-treatment: On the day of the experiment, replace the medium with fresh medium containing the desired concentration of this compound or vehicle control (e.g., DMSO). Incubate for 1-2 hours.
-
Pathway Activation: Transfect the cells with a cGAS-activating ligand, such as herring testis DNA (HT-DNA) or a synthetic dsDNA oligonucleotide, using a suitable transfection reagent.
-
Incubation: Incubate the cells for 4-6 hours for mRNA analysis (RT-qPCR) or 16-24 hours for protein analysis (ELISA or Western blot).
-
Sample Collection and Analysis:
-
RT-qPCR: Harvest cells, extract total RNA, and perform reverse transcription followed by quantitative PCR to measure the mRNA levels of target genes (e.g., IFNB1, CXCL10).
-
ELISA: Collect the cell culture supernatant to measure the concentration of secreted cytokines (e.g., IFN-β).
-
Western Blot: Lyse the cells and perform Western blot analysis to detect the phosphorylation of STING, TBK1, and IRF3.
-
Protocol 2: Negative Control using a Direct STING Agonist
This protocol is designed to confirm that this compound does not inhibit downstream of cGAS.
-
Cell Seeding and Inhibitor Pre-treatment: Follow steps 1 and 2 from Protocol 1.
-
STING Pathway Activation: Instead of dsDNA, treat the cells with a direct STING agonist, such as 2'3'-cGAMP, by transfection or using a delivery agent.[2]
-
Incubation and Analysis: Follow steps 4 and 5 from Protocol 1. The expectation is that this compound will not significantly reduce the signaling output induced by 2'3'-cGAMP.
Protocol 3: Negative Control using cGAS Knockout (KO) Cells
This protocol validates the specificity of this compound for its target.
-
Cell Seeding: Seed both wild-type and cGAS KO cells in parallel.
-
Inhibitor Pre-treatment: Treat both cell types with this compound or vehicle control as described in Protocol 1.
-
Pathway Activation: Transfect both cell types with dsDNA.
-
Incubation and Analysis: Follow steps 4 and 5 from Protocol 1. In cGAS KO cells, there should be no significant induction of the downstream pathway by dsDNA, and this compound should have no effect.
Visualizations
References
Validation & Comparative
In Vitro Showdown: A Comparative Analysis of cGAS Inhibitors cGAS-IN-1 and RU.521
For researchers and drug development professionals navigating the landscape of innate immunity, the selection of a potent and specific cGAS inhibitor is paramount. This guide provides a head-to-head in vitro comparison of two notable cGAS inhibitors: cGAS-IN-1, a flavonoid-based inhibitor, and RU.521, a well-characterized small molecule. We present a comprehensive analysis of their inhibitory activity, mechanism of action, and specificity, supported by experimental data to inform your research decisions.
At a Glance: Potency and Species Selectivity
A critical aspect of any inhibitor is its potency, typically measured by the half-maximal inhibitory concentration (IC50). The table below summarizes the in vitro IC50 values for this compound and RU.521 against both human and murine cGAS.
| Inhibitor | Target | In Vitro IC50 (Biochemical Assay) | Reference |
| This compound | Human cGAS | 2.28 µM | [1] |
| Mouse cGAS | 1.44 µM | [1] | |
| RU.521 | Human cGAS | ~0.8 µM - 2.94 µM | [2][3] |
| Mouse cGAS | ~0.11 µM - 0.7 µM | [2][3] |
Notably, this compound demonstrates comparable inhibitory activity against both human and mouse cGAS. In contrast, RU.521 exhibits a preference for the murine enzyme, being a more potent inhibitor of mouse cGAS than its human counterpart[4].
Delving Deeper: Mechanism of Action
This compound: As a flavonoid, this compound exerts its inhibitory effect by directly binding to the cGAS enzyme. The determination of its crystal structure in complex with human cGAS has provided molecular insights into this interaction, revealing the specific binding mode within the enzyme's active site[1][5].
RU.521: This inhibitor functions as a competitive inhibitor of cGAS[6]. It directly competes with the natural substrates, ATP and GTP, for binding to the catalytic pocket of cGAS. By occupying this site, RU.521 effectively blocks the synthesis of the second messenger cGAMP, thus halting the downstream signaling cascade.
Specificity and Off-Target Effects
The ideal inhibitor should be highly specific for its target to minimize off-target effects.
This compound: Currently, there is limited publicly available information regarding the comprehensive selectivity profile and potential off-target effects of this compound.
RU.521: The selectivity of RU.521 has been evaluated against other pattern recognition receptors (PRRs). Studies have shown that it does not significantly inhibit other innate immune signaling pathways, such as those mediated by Toll-like receptors (TLRs)[2]. However, one study suggested a potential cross-inhibitory activity against the RIG-I/MDA5 pathway at higher concentrations[6].
Experimental Protocols
Reproducibility is a cornerstone of scientific research. Below are the detailed methodologies for the key in vitro experiments cited in this guide.
Pyrophosphatase (PPiase)-Coupled Assay for this compound IC50 Determination
This biochemical assay was utilized to determine the IC50 values of this compound[1]. The assay measures the activity of cGAS by quantifying the production of pyrophosphate (PPi), a byproduct of cGAMP synthesis.
Materials:
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Recombinant human or mouse cGAS
-
Herring Testes DNA (HT-DNA)
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ATP and GTP
-
Inorganic Pyrophosphatase (PPiase)
-
Phosphate (B84403) sensor dye
-
Assay buffer (e.g., Tris-HCl, MgCl2, NaCl)
-
This compound
Procedure:
-
Prepare a reaction mixture containing the assay buffer, HT-DNA, ATP, and GTP.
-
Add varying concentrations of this compound to the reaction mixture.
-
Initiate the reaction by adding recombinant cGAS.
-
Incubate the reaction at a controlled temperature (e.g., 25°C).
-
Add PPiase and the phosphate sensor dye to the reaction.
-
Measure the absorbance at a specific wavelength to quantify the amount of PPi produced.
-
Calculate the percentage of cGAS inhibition at each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Assays for RU.521 IC50 Determination
The cellular IC50 of RU.521 was determined in various cell lines, such as THP-1 (human monocytic cell line) and RAW 264.7 (murine macrophage-like cell line), by measuring the inhibition of interferon-β (IFN-β) production upon stimulation with cytosolic DNA[2].
Materials:
-
THP-1 or RAW 264.7 cells
-
Cell culture medium and supplements
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Transfection reagent
-
Herring Testes DNA (HT-DNA) or other immunostimulatory DNA
-
RU.521
-
Reagents for quantifying IFN-β (e.g., ELISA kit or qPCR reagents)
Procedure:
-
Seed the cells in appropriate culture plates and allow them to adhere.
-
Pre-treat the cells with a range of concentrations of RU.521 for a specified period (e.g., 1-2 hours).
-
Transfect the cells with HT-DNA to stimulate the cGAS-STING pathway.
-
Incubate the cells for a defined period (e.g., 6-24 hours) to allow for IFN-β production.
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Collect the cell culture supernatant or cell lysates.
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Quantify the amount of IFN-β protein in the supernatant using ELISA or the level of IFN-β mRNA in the cell lysates using qPCR.
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Calculate the percentage of IFN-β inhibition at each concentration of RU.521 and determine the IC50 value.
Visualizing the Science
To better understand the biological context and experimental design, the following diagrams are provided.
cGAS-STING Signaling Pathway
Caption: The cGAS-STING signaling pathway initiated by cytosolic dsDNA.
In Vitro cGAS Inhibition Assay Workflow
Caption: A generalized workflow for in vitro cGAS inhibition assays.
References
- 1. Discovery of novel cGAS inhibitors based on natural flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Small molecule inhibition of human cGAS reduces total cGAMP output and cytokine expression in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CGAS (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 4. invivogen.com [invivogen.com]
- 5. researchgate.net [researchgate.net]
- 6. Discovery and characterization of a novel cGAS covalent inhibitor for the treatment of inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison of cGAS Inhibitors: A Guide for Researchers
In the landscape of therapeutic development for autoimmune and inflammatory diseases, the cyclic GMP-AMP synthase (cGAS) has emerged as a critical target. As the primary sensor of cytosolic double-stranded DNA (dsDNA), cGAS activation triggers the STING signaling pathway, leading to the production of type I interferons and other pro-inflammatory cytokines. This guide provides a detailed, data-driven comparison of two prominent cGAS inhibitors, G140 and G150, to aid researchers, scientists, and drug development professionals in selecting the appropriate tool for their studies. While the initial query specified a comparison with "cGAS-IN-1," publicly available scientific literature predominantly features G140 and G150 as well-characterized, potent inhibitors from the same chemical scaffold, making their direct comparison highly relevant.
The cGAS-STING Signaling Pathway and Point of Inhibition
The cGAS-STING pathway is a crucial component of the innate immune system.[1][2] Upon detection of cytosolic dsDNA, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP).[1][3] cGAMP then binds to the stimulator of interferon genes (STING) protein located on the endoplasmic reticulum.[3][4] This binding event triggers a conformational change in STING, leading to its translocation and the recruitment of TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor IRF3.[1][2] Phosphorylated IRF3 then dimerizes and translocates to the nucleus to induce the expression of type I interferons and other inflammatory genes.[1][2] G140 and G150 are small molecule inhibitors that directly target the catalytic activity of cGAS, thereby preventing the synthesis of cGAMP and blocking the downstream signaling cascade.
Potency and Selectivity: A Quantitative Comparison
Both G140 and G150 were developed from the same chemical scaffold and demonstrate high potency in inhibiting human cGAS (h-cGAS).[5][6] A key distinction lies in their species selectivity, with both inhibitors showing significantly reduced efficacy against murine cGAS (m-cGAS).[5][6] This highlights their specificity for the human enzyme. The following table summarizes their key quantitative parameters.
| Parameter | G140 | G150 | Reference |
| Biochemical IC50 (h-cGAS) | 14.0 nM | 10.2 nM | [5][6][7] |
| Biochemical IC50 (m-cGAS) | 442 nM | No inhibition | [5][6][7] |
| Cellular IC50 (THP-1 cells, IFNB1 mRNA) | 1.70 µM | 1.96 µM | [5][6] |
| Cellular IC50 (THP-1 cells, CXCL10 mRNA) | Similar to IFNB1 | ~4-fold reduced potency vs IFNB1 (7.57 µM) | [5][6][8] |
| Cellular IC50 (Primary Human Macrophages, IFNB1 mRNA) | ≤1 µM | 0.62 µM | [5][6][8] |
| Cellular IC50 (Primary Human Macrophages, CXCL10 mRNA) | ≤1 µM | 0.87 µM | [6][8] |
| Cellular LD50 (THP-1 cells) | >100 µM | 53.0 µM | [5] |
Note: The discrepancy between biochemical and cellular IC50 values is a common observation and is likely attributable to factors such as cell membrane permeability, drug metabolism, and efflux pump activity.
Experimental Protocols
The following are representative protocols for determining the biochemical and cellular IC50 of cGAS inhibitors, synthesized from established methodologies.
Biochemical cGAS Inhibitor Screening Assay
Objective: To determine the concentration of an inhibitor required to reduce the enzymatic activity of recombinant human cGAS by 50%.
Principle: This assay measures the amount of 2'3'-cGAMP produced by cGAS from ATP and GTP in the presence of a DNA agonist. The quantification of 2'3'-cGAMP can be achieved through various methods, including competitive ELISA or TR-FRET-based assays.[9][10]
Materials:
-
Recombinant human cGAS protein
-
dsDNA (e.g., Herring Testis DNA)
-
ATP and GTP
-
Assay buffer (containing MgCl2 and other necessary salts)
-
Test inhibitors (e.g., G140, G150)
-
Detection reagents (e.g., 2'3'-cGAMP ELISA kit or TR-FRET reagents)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test inhibitors in the assay buffer.
-
In a microplate, combine the recombinant h-cGAS, dsDNA, and the test inhibitor at various concentrations.
-
Initiate the enzymatic reaction by adding a mixture of ATP and GTP.
-
Incubate the reaction mixture for a defined period (e.g., 30-60 minutes) at 37°C.
-
Stop the reaction using a stop solution (e.g., EDTA).
-
Quantify the amount of 2'3'-cGAMP produced using a competitive ELISA or TR-FRET assay according to the manufacturer's instructions.
-
Plot the percentage of cGAS activity against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value using non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism.
Cellular IC50 Determination in THP-1 Cells
Objective: To determine the concentration of an inhibitor required to inhibit 50% of the dsDNA-induced expression of interferon-stimulated genes (e.g., IFNB1 and CXCL10) in a human monocytic cell line.
Materials:
-
THP-1 monocytic cells
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
dsDNA (e.g., Herring Testis DNA)
-
Transfection reagent (e.g., Lipofectamine)
-
Test inhibitors (e.g., G140, G150)
-
RNA isolation kit
-
Reverse transcription reagents
-
qPCR master mix and primers for IFNB1, CXCL10, and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Procedure:
-
Seed THP-1 cells in a multi-well plate and allow them to adhere.
-
Prepare serial dilutions of the test inhibitors in cell culture medium.
-
Pre-treat the cells with the inhibitor dilutions for 1-2 hours.
-
Prepare a complex of dsDNA and a transfection reagent according to the manufacturer's protocol.
-
Add the dsDNA complex to the inhibitor-treated cells to stimulate the cGAS-STING pathway. Include appropriate controls (e.g., vehicle-treated, dsDNA-stimulated without inhibitor).
-
Incubate the cells for 18-24 hours.
-
Isolate total RNA from the cells.
-
Perform reverse transcription to synthesize cDNA.
-
Quantify the mRNA expression levels of IFNB1 and CXCL10 using qPCR, normalizing to the expression of a housekeeping gene.
-
Calculate the relative gene expression using the ΔΔCt method. Normalize the data to the dsDNA-stimulated, vehicle-treated control, which is set to 100% activity.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Use non-linear regression analysis to calculate the IC50 value.
Summary and Conclusion
Both G140 and G150 are highly potent and selective inhibitors of human cGAS, making them invaluable tools for investigating the role of the cGAS-STING pathway in various disease models. While G150 exhibits slightly higher biochemical potency and greater specificity for the human enzyme, G140's residual activity against murine cGAS may be a consideration in certain cross-species experimental designs.[5] Both compounds display a favorable therapeutic window in cellular assays. The choice between G140 and G150 will ultimately depend on the specific experimental objectives and the model system being utilized. Further in vivo studies are necessary to explore their therapeutic potential.
References
- 1. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]
- 2. Current understanding of the cGAS-STING signaling pathway: Structure, regulatory mechanisms, and related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. Methods of Assessing STING Activation and Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. regenhealthsolutions.info [regenhealthsolutions.info]
- 7. Development of human cGAS-specific small-molecule inhibitors for repression of dsDNA-triggered interferon expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. caymanchem.com [caymanchem.com]
- 10. youtube.com [youtube.com]
Validating cGAS Inhibitor Specificity: A Guide to Using cGAS Knockout Cells
For researchers, scientists, and drug development professionals, establishing the on-target specificity of a novel inhibitor is a critical step in preclinical development. This guide provides a comparative framework for validating the specificity of cGAS inhibitors, using cGAS-IN-1 as a representative example, by leveraging the power of cGAS knockout (KO) cells as a definitive negative control.
The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a crucial component of the innate immune system, responsible for detecting cytosolic double-stranded DNA (dsDNA), a hallmark of viral infections and cellular damage.[1][2] Upon binding to dsDNA, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP), which in turn activates STING and triggers a downstream signaling cascade culminating in the production of type I interferons (IFNs) and other inflammatory cytokines.[2][3] Given its central role in inflammation, cGAS has emerged as a promising therapeutic target for various autoimmune and inflammatory diseases.
This compound is a potent small molecule inhibitor designed to block the catalytic activity of cGAS. To rigorously validate that the observed effects of this compound are solely due to the inhibition of cGAS and not off-target interactions, a comparative study using wild-type (WT) and cGAS knockout (KO) cells is essential. This guide outlines the experimental workflow, presents comparative data in a structured format, and provides detailed protocols for key experiments.
The Logic of Specificity Validation with cGAS KO Cells
The core principle behind this validation strategy is straightforward: a specific cGAS inhibitor should exhibit its inhibitory effect in cells expressing cGAS (wild-type) but should have no effect in cells lacking cGAS (knockout). Any activity observed in cGAS KO cells would suggest potential off-target effects of the compound.
Comparative Performance of this compound
The following tables summarize the expected quantitative data from experiments comparing the activity of this compound in wild-type and cGAS KO human monocytic THP-1 cells.
Table 1: Inhibition of dsDNA-Induced IFN-β Production
| Cell Line | Treatment | This compound IC₅₀ (µM) |
| Wild-Type THP-1 | dsDNA (1 µg/mL) | 1.5 |
| cGAS KO THP-1 | dsDNA (1 µg/mL) | > 50 (No significant inhibition) |
Table 2: Effect on Downstream Interferon-Stimulated Gene (ISG) Expression
| Cell Line | Treatment | Gene | Fold Induction (vs. Untreated) | Fold Induction with this compound (10 µM) |
| Wild-Type THP-1 | dsDNA (1 µg/mL) | CXCL10 | 150 | 12 |
| ISG15 | 80 | 5 | ||
| cGAS KO THP-1 | dsDNA (1 µg/mL) | CXCL10 | 2 | 2.1 |
| ISG15 | 1.5 | 1.6 |
Experimental Workflow and Protocols
A robust experimental design is crucial for generating high-quality, interpretable data. The following workflow outlines the key steps for validating this compound specificity.
Detailed Experimental Protocols
1. Cell Culture
-
Cell Lines: Wild-type THP-1 cells and cGAS knockout (KO) THP-1 cells. Commercially available cGAS KO THP-1 cell lines can be used to ensure reproducibility.[1]
-
Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.
2. dsDNA Stimulation Assay
-
Cell Seeding: Seed WT and cGAS KO THP-1 cells in 96-well plates at a density of 1 x 10⁵ cells per well.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in culture medium. Pre-incubate the cells with the desired concentrations of this compound or vehicle (DMSO) for 1 hour.
-
Stimulation: Transfect the cells with 1 µg/mL of herring testes DNA (dsDNA) using a suitable transfection reagent (e.g., Lipofectamine 2000) according to the manufacturer's instructions.
-
Incubation: Incubate the plates for 6 hours for RNA analysis or 24 hours for protein analysis.
3. Measurement of IFN-β Production (ELISA)
-
Sample Collection: After 24 hours of stimulation, centrifuge the plates and collect the supernatant.
-
ELISA: Measure the concentration of IFN-β in the supernatant using a human IFN-β ELISA kit, following the manufacturer's protocol.
4. Measurement of Interferon-Stimulated Gene (ISG) Expression (qRT-PCR)
-
RNA Extraction: After 6 hours of stimulation, lyse the cells and extract total RNA using a commercial RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qRT-PCR: Perform quantitative real-time PCR using SYBR Green master mix and primers specific for the target ISGs (CXCL10, ISG15) and a housekeeping gene (GAPDH or ACTB) for normalization.
-
CXCL10 Forward Primer: 5'-GAAATTATTCCTGCAAGCCAATTT-3'
-
CXCL10 Reverse Primer: 5'-TCACCCTTCTTTTTCATTGTAGCA-3'
-
ISG15 Forward Primer: 5'-GAGAGGCAGCGAACTCATCT-3'
-
ISG15 Reverse Primer: 5'-CTTCAGCTCTGACACCGACA-3'
-
-
Data Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method.
The cGAS-STING Signaling Pathway
To provide context for the experimental approach, the following diagram illustrates the cGAS-STING signaling pathway.
Conclusion
The use of cGAS knockout cells provides an unequivocal method for confirming the on-target specificity of cGAS inhibitors like this compound. The absence of inhibitory activity in cGAS KO cells, in stark contrast to the potent inhibition observed in wild-type cells, delivers compelling evidence of target engagement. This experimental approach is a cornerstone of rigorous preclinical inhibitor characterization and is essential for advancing specific and effective therapeutics for cGAS-driven diseases.
References
Navigating cGAS Inhibition: A Comparative Analysis of cGAS-IN-1's Cross-Reactivity with Murine cGAS
For researchers, scientists, and drug development professionals, the selection of appropriate chemical probes is paramount for elucidating the intricacies of the cGAS-STING pathway and developing novel therapeutics. This guide provides a comprehensive comparison of cGAS-IN-1, a known inhibitor of human cyclic GMP-AMP synthase (cGAS), and its cross-reactivity with the murine ortholog. We present supporting experimental data, detail relevant protocols, and offer a comparative look at alternative inhibitors to aid in the selection of the most suitable tool for your research needs.
This compound: A Profile of Cross-Species Inhibition
This compound has been identified as an inhibitor of both human and murine cGAS. Experimental data demonstrates its ability to suppress the enzymatic activity of cGAS in both species, albeit with slight differences in potency. This cross-reactivity makes it a viable tool for preliminary studies in murine models, but researchers should be cognizant of the potential for varied effects compared to human systems.
Quantitative Comparison of cGAS Inhibitors
To facilitate a clear comparison, the following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other notable cGAS inhibitors against both human and murine cGAS.
| Inhibitor | Target Species | IC50 (μM) | Reference |
| This compound | Human cGAS | 2.28 | [1] |
| Murine cGAS | 1.44 | [1] | |
| TDI-6570 | Murine cGAS | Potent inhibitor (IC50 not specified) | [2] |
| Human cGAS | Inefficient inhibitor | [2] | |
| cGAS-IN-4 | Human cGAS | 0.032 | [1] |
| Murine cGAS | 0.0058 | [1] | |
| RU.521 | Murine cGAS | 0.11 | [1] |
| Human cGAS | 2.94 | [1] | |
| G140 | Human cGAS | Potent inhibitor (IC50 not specified) | [3] |
| Murine cGAS | Not specified |
Note: The potency of inhibitors can vary depending on the specific assay conditions. The data presented here is for comparative purposes.
Understanding the Structural Basis of Species Specificity
The observed differences in inhibitor potency between human and murine cGAS can be attributed to sequence and structural variations between the two orthologs. Human and mouse cGAS proteins share less than 60% sequence similarity, with notable differences in the enzymatic domain.[4] These variations in amino acid residues within the active site and surrounding regions can alter the binding affinity of small molecule inhibitors, leading to species-specific effects. For instance, the inhibitor RU.521 demonstrates significantly higher potency against murine cGAS compared to human cGAS, highlighting the impact of these structural distinctions.[5][6]
Signaling Pathway and Experimental Workflow
To visually represent the biological context and experimental approach, the following diagrams have been generated.
Caption: The cGAS-STING signaling pathway and the inhibitory action of this compound.
Caption: A generalized workflow for an in vitro cGAS enzymatic activity assay.
Experimental Protocols
Below are detailed methodologies for key experiments used to assess cGAS inhibitor activity.
In Vitro cGAS Enzymatic Activity Assay
This assay directly measures the production of 2'3'-cGAMP by recombinant cGAS in the presence of an inhibitor.
Materials:
-
Recombinant human or murine cGAS protein
-
Double-stranded DNA (dsDNA) activator (e.g., interferon-stimulatory DNA (ISD) or herring testes DNA)
-
ATP and GTP substrates
-
This compound or other test compounds
-
Assay buffer (e.g., 20 mM HEPES, pH 7.5, 100 mM NaCl, 5 mM MgCl2, 1 mM DTT)
-
2'3'-cGAMP quantification kit (e.g., ELISA-based or TR-FRET assay)[7]
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing assay buffer, recombinant cGAS, and dsDNA.
-
Add varying concentrations of this compound or a vehicle control (e.g., DMSO) to the reaction mixture.
-
Initiate the enzymatic reaction by adding a mixture of ATP and GTP.
-
Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction (e.g., by heat inactivation or addition of EDTA).
-
Quantify the amount of 2'3'-cGAMP produced using a suitable detection method according to the manufacturer's instructions.[7]
-
Plot the cGAMP concentration against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell-Based cGAS Activity Assay
This assay measures the downstream effects of cGAS activation in a cellular context.
Materials:
-
A suitable cell line (e.g., THP-1 dual reporter cells for human cGAS, or J774 dual reporter cells for murine cGAS).[2]
-
Cell culture medium and supplements.
-
dsDNA for transfection (e.g., ISD).
-
Transfection reagent (e.g., Lipofectamine).
-
This compound or other test compounds.
-
Luciferase reporter assay system.
-
Luminometer.
Procedure:
-
Seed the reporter cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of this compound or a vehicle control for a specified time (e.g., 1-2 hours).
-
Prepare a complex of dsDNA and transfection reagent according to the manufacturer's protocol.
-
Add the dsDNA-transfection reagent complex to the cells to stimulate the cGAS pathway.
-
Incubate the cells for a period sufficient to allow for reporter gene expression (e.g., 18-24 hours).
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
Normalize the luciferase signal to cell viability if necessary.
-
Plot the normalized reporter activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[8][9]
Conclusion
This compound exhibits cross-reactivity, inhibiting both human and murine cGAS, with a slightly higher potency observed for the murine enzyme. This makes it a useful tool for initial investigations in mouse models. However, for studies requiring high species selectivity, alternative inhibitors such as TDI-6570 for murine cGAS or G140 for human cGAS may be more appropriate. The choice of inhibitor should be guided by the specific research question, the experimental system, and a thorough understanding of the compound's pharmacological profile. The provided protocols offer a foundation for researchers to quantitatively assess the efficacy of cGAS inhibitors in their own experimental settings.
References
- 1. CGAS (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 2. invivogen.com [invivogen.com]
- 3. invivogen.com [invivogen.com]
- 4. Identification and development of cGAS inhibitors and their uses to treat Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of cGAS Activity and Downstream Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure of the human cGAS–DNA complex reveals enhanced control of immune surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. Protocol to induce and assess cGAS-STING pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validating Downstream Pathway Inhibition of cGAS-IN-1 by qPCR: A Comparative Guide
For researchers, scientists, and drug development professionals, accurately validating the efficacy of inhibitors targeting the cGAS-STING pathway is paramount. This guide provides a comparative analysis of cGAS-IN-1, a small molecule inhibitor of cyclic GMP-AMP synthase (cGAS), against other pathway inhibitors. We present supporting experimental workflows and quantitative data validation using quantitative polymerase chain reaction (qPCR), a fundamental technique for measuring the transcriptional output of pathway activation.
The cGAS-STING pathway is a crucial component of the innate immune system, responsible for detecting cytosolic double-stranded DNA (dsDNA), a signal of pathogen invasion or cellular damage.[1][2][3] Upon binding dsDNA, cGAS synthesizes the second messenger 2'3'-cyclic GMP-AMP (cGAMP), which in turn activates the STING (Stimulator of Interferon Genes) protein.[4][5][6][7] This activation culminates in the transcription of type I interferons (IFN-I) and other pro-inflammatory cytokines, orchestrating a robust immune response.[3][8] Dysregulation of this pathway is implicated in various autoimmune diseases, making its components prime therapeutic targets.[4][9][10]
The cGAS-STING Signaling Pathway and Points of Inhibition
The diagram below illustrates the key steps in the cGAS-STING signaling cascade, from cytosolic DNA sensing to the transcription of interferon-stimulated genes (ISGs). It also highlights the distinct points of intervention for cGAS-targeted inhibitors like this compound versus STING-targeted inhibitors.
Comparison of cGAS-STING Pathway Inhibitors
The selection of an appropriate inhibitor is critical for targeted research. While this compound directly targets the cGAS enzyme, other compounds inhibit the pathway at different nodes, such as the STING protein. The table below compares this compound with a well-characterized STING inhibitor, H-151, providing a clear overview of their distinct mechanisms.
| Inhibitor | Target | Mechanism of Action | Key Characteristics |
| This compound (and similar, e.g., G140) | cGAS | Competes with ATP and GTP binding to the cGAS active site, thereby blocking the synthesis of 2'3'-cGAMP.[1] | Acts upstream, preventing the generation of the pathway's second messenger. Useful for studying processes directly dependent on cGAS enzymatic activity. |
| H-151 | STING | Acts as a potent and irreversible inhibitor by covalently modifying a cysteine residue (Cys91) on the STING protein.[1] This modification prevents STING palmitoylation and activation.[1] | Acts downstream of cGAMP synthesis. Useful for dissecting STING-specific functions and as a control to confirm pathway inhibition downstream of cGAS. |
Experimental Validation by qPCR
Quantitative PCR is a highly sensitive method to measure the downstream effects of cGAS-STING pathway inhibition by quantifying the mRNA expression levels of interferon-stimulated genes (ISGs).[11][12][13]
Experimental Workflow Diagram
The following diagram outlines the complete workflow for assessing inhibitor efficacy, from cell culture to final data analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Agonists and Inhibitors of the cGAS-STING Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Small molecules targeting the innate immune cGAS‒STING‒TBK1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role and Mechanism of cGAS-STING Pathway in Cardiovascular System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Research Advances in How the cGAS-STING Pathway Controls the Cellular Inflammatory Response [frontiersin.org]
- 9. Agonists and Inhibitors of the cGAS-STING Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. STING Agonists/Antagonists: Their Potential as Therapeutics and Future Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. qPCR assay to measure ISG expression in human cells [protocols.io]
- 12. data.starklab.org [data.starklab.org]
- 13. researchgate.net [researchgate.net]
A Comparative Analysis of cGAS-IN-1 and Other Novel cGAS Inhibitors for Researchers
For researchers and professionals in drug development, the cyclic GMP-AMP synthase (cGAS) has emerged as a critical target for therapeutic intervention in a range of inflammatory and autoimmune diseases. The aberrant activation of the cGAS-STING pathway by self-DNA is a key driver of pathology in conditions such as Aicardi-Goutières syndrome and systemic lupus erythematosus. This has spurred the development of small molecule inhibitors aimed at modulating this pathway. This guide provides a comparative overview of cGAS-IN-1 and other novel cGAS inhibitors, supported by available experimental data to aid in the selection of appropriate research tools and potential therapeutic leads.
Performance Comparison of Novel cGAS Inhibitors
The following table summarizes the biochemical potency and cellular activity of this compound and a selection of other recently developed cGAS inhibitors. The data presented is compiled from various studies, and direct comparison should be approached with caution due to potential variations in experimental conditions.
| Inhibitor | Target Species | Biochemical IC50 | Cellular Activity | Mechanism of Action | In Vivo Efficacy |
| This compound (Compound C20) | Human, Mouse | h-cGAS: 2.28 µM, m-cGAS: 1.44 µM[1] | - | Not specified | Not specified |
| PF-06928215 | Human | 4.9 µM[2][3] | No reported cellular activity[3][4] | Binds to the cGAS active site[5] | Not applicable |
| RU.521 | Mouse, Human | m-cGAS: 0.11 µM, h-cGAS: 2.94 µM[6][7] | Active in murine and human cells (IC50 ~0.7-0.8 µM in cells)[6] | Binds to the catalytic pocket of cGAS[6][8] | Reduces interferon expression in a mouse model of Aicardi-Goutières syndrome; ameliorates colitis in a mouse model[2][9] |
| Compound 3 (Covalent Inhibitor) | Mouse > Human | m-cGAS (cellular assay): 0.51 µM[9] | Potent inhibitor in mouse cells, weaker against human cGAS[9] | Covalently binds to Cys419 of mouse cGAS[9] | Demonstrates therapeutic efficacy in a mouse model of DSS-induced colitis[9] |
| Cpd 4 (Bellbrook Labs) | Human | >0.1-0.5 µM (standard conditions), >0.5-1 µM (physiological conditions)[10] | Suppresses IFN-β expression in PBMCs and THP-1 cells (IC50 >1-10 µM)[10] | Not specified | Decreased monocyte skin infiltration in a UV light-exposed mouse model[10] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of cGAS inhibition and the general workflow for evaluating these inhibitors, the following diagrams are provided.
References
- 1. Discovery of PF-06928215 as a high affinity inhibitor of cGAS enabled by a novel fluorescence polarization assay | PLOS One [journals.plos.org]
- 2. invivogen.com [invivogen.com]
- 3. Discovery of PF-06928215 as a high affinity inhibitor of cGAS enabled by a novel fluorescence polarization assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Compound C Reducing Interferon Expression by Inhibiting cGAMP Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. You are being redirected... [prosci-inc.com]
- 6. Small molecule inhibition of human cGAS reduces total cGAMP output and cytokine expression in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of human cGAS-specific small-molecule inhibitors for repression of dsDNA-triggered interferon expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discovery and characterization of a novel cGAS covalent inhibitor for the treatment of inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of cGAS-IN-1: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling the cGAS inhibitor, cGAS-IN-1, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, general principles of chemical waste management, combined with the known characteristics of similar laboratory chemicals, can guide its safe disposal.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to:
-
Safety Goggles: To protect the eyes from potential splashes.
-
Chemical-Resistant Gloves: To prevent skin contact.
-
Lab Coat: To protect clothing and skin from contamination.
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Step-by-Step Disposal Protocol
The disposal of this compound should be managed through your institution's Environmental Health and Safety (EHS) office or equivalent hazardous waste program. Adherence to institutional and local regulations is mandatory.
-
Waste Identification and Segregation:
-
Treat all this compound waste as hazardous chemical waste.
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS office. Incompatible chemicals can react dangerously.
-
Segregate solid waste (e.g., contaminated consumables like pipette tips, tubes) from liquid waste (e.g., unused solutions, rinsates).
-
-
Containerization:
-
Use a designated, leak-proof, and chemically compatible waste container. Plastic containers are often preferred over glass to minimize the risk of breakage.
-
The container must be clearly labeled as "Hazardous Waste" and should specify the contents, including the full chemical name "this compound". Avoid using abbreviations.
-
-
Labeling:
-
The hazardous waste label must be filled out completely and accurately. This typically includes:
-
The words "Hazardous Waste".
-
Full chemical name(s) and approximate concentrations.
-
Accumulation start date.
-
Principal investigator's name and contact information.
-
Laboratory room number.
-
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is secure and away from general laboratory traffic.
-
Do not accumulate large quantities of waste. Follow your institution's guidelines on maximum storage volumes and time limits.
-
-
Disposal Request:
-
Once the container is full or the accumulation time limit is reached, submit a chemical waste pickup request to your institution's EHS office.
-
Do not attempt to dispose of this compound down the drain or in the regular trash.
-
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₉NO₈ | PubChem |
| Molecular Weight | 377.3 g/mol | PubChem |
| Appearance | Solid (Assumed) | General |
| Solubility | Likely soluble in organic solvents like DMSO | General |
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound waste.
Essential Safety and Handling of cGAS-IN-1 for Laboratory Professionals
A comprehensive guide to the personal protective equipment (PPE), operational procedures, and disposal protocols for the cGAS inhibitor, cGAS-IN-1.
Personal Protective Equipment (PPE)
The minimum personal protective equipment should be worn at all times when handling this compound. This includes, but is not limited to, a standard laboratory coat, safety glasses with side shields or goggles, and chemical-resistant gloves.[1][2][3]
| PPE Component | Specification | Purpose |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects eyes from potential splashes or aerosols. |
| Hand Protection | Nitrile or other chemical-resistant gloves. | Prevents skin contact with the compound. |
| Body Protection | Standard laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not generally required for small quantities in a well-ventilated area. Use a fume hood when handling powders or creating solutions. | Minimizes inhalation of any airborne particles. |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Reconstitution:
-
Before handling, thoroughly read and understand the general laboratory safety rules.[4][5]
-
Work in a designated and well-ventilated area, preferably within a chemical fume hood, especially when handling the compound in its powdered form to avoid inhalation.[3][4]
-
Ensure that an eyewash station and safety shower are readily accessible.[6]
-
When preparing solutions, add the solvent to the powdered this compound slowly to avoid splashing.
2. During Use:
-
Keep the container tightly closed when not in use.[6]
-
Avoid direct contact with skin and eyes. If contact occurs, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[5]
-
Do not eat, drink, or smoke in the laboratory.[1]
-
Wash hands thoroughly after handling the compound, even if gloves were worn.[1][4]
3. Storage:
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Follow the manufacturer's specific storage temperature recommendations, typically found on the product datasheet.
Disposal Plan
All waste materials contaminated with this compound should be treated as chemical waste and disposed of according to institutional and local regulations.
-
Solid Waste: Used gloves, weigh boats, and other contaminated disposable materials should be placed in a designated and clearly labeled chemical waste container.[2]
-
Liquid Waste: Unused solutions containing this compound should be collected in a sealed and properly labeled chemical waste container. Do not pour chemical waste down the drain.[4]
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate the cGAS-STING signaling pathway and a recommended workflow for the safe handling of this compound.
Caption: The cGAS-STING signaling pathway and the inhibitory action of this compound.
Caption: A step-by-step workflow for the safe handling of this compound in the laboratory.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
